Product packaging for Cadmium cation(Cat. No.:CAS No. 9032-08-0)

Cadmium cation

Cat. No.: B8822787
CAS No.: 9032-08-0
M. Wt: 112.41 g/mol
InChI Key: WLZRMCYVCSSEQC-UHFFFAOYSA-N
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Description

Cadmium(2+) is a divalent metal cation, a cadmium cation and a monoatomic dication. It has a role as a cofactor.
Cadmium (group IIB of the periodic table of elements) is a heavy metal. It is not a naturally occurring metal in biological systems. Cadmium poses severe risks to human health. Physiologically, it exists as an ion in the body. Up to this day, it has not been shown that cadmium has any physiological function within the human body. Interest has therefore risen in its biohazardous potential. As first described by Friedrich Stromeyer (Gottingen, Germany) in 1817, cadmium intoxication can lead to kidney, bone, and pulmonary damage. Cadmium is widely used in industrial processes, e.g as an anticorrosive agent, as a stabilizer in PVC products, as a colour pigment, a neutron absorber in nuclear power plants, and in the fabrication of nickel cadmium batteries. Phosphate fertilizers also show a big cadmium load. Although some cadmium containing products can be recycled, a large share of the general cadmium pollution is caused by dumping and incinerating cadmium polluted waste. In Scandinavia for example, cadmium concentration in agricultural soil increases by 0.2 percent per year. Total global emission of cadmium amounts to 7000 t/year. The maximum permissible value for workers according to German law is 15 ug/l. For comparison: Non-smokers show an average cadmium blood concentration of 0.5 ug/l. Basically there are three possible ways of cadmium resorption: Gastrointestinal, pulmonary and dermal. The uptake through the human gastrointestinal is approximately 5 percent of an ingested amount of cadmium, depending on the exact dose and nutritional composition. The major source of inhalative cadmium intoxication is cigarette smoke. The human lung resorbes 40 to 60 percent of the cadmium in tobacco smoke. Little research has been done on dermal absorption of cadmium. Two mechanisms facilitate cadmium absorption by the skin: binding of a free cadmium ion to sulfhydryl radicals of cysteine in epidermal keratins, or an induction and complexing with metallothionein. Once taken up by the blood, the majority of cadmium is transported bound to proteins, such as Albumin and Metallothionein. The first organ reached after cadmium uptake into the GI-blood is the liver. Here cadmium induces the production of Metallothionein. After consecutive hepatocyte necrosis and apoptosis, Cd-Metallothionein complexes are washed into sinusoidal blood. From here, parts of the absorbed cadmium enter the entero-hepatical cycle via secretion into the biliary tract in form of Cadmium-glutathione conjugates. Enzymatically degraded to cadmium-cysteine complexes in the biliary tree, cadmium reenters the small intestines. The main organ for long-term cadmium accumulation is the kidney. Here the half life period for cadmium is approximately 10 years. A life long intake can therefore lead to a cadmium accumulation in the kidney, consequently resulting in tubulus cell necrosis. The blood concentration of cadmium serves as a reliable indicator for a recent exposition, while the urinary concentration reflects past exposure, body burden and renal accumulation. Excretion of Cadmium takes place via faeces and urine. (A7670).
See also: Cadmium Chloride (active moiety of);  Cadmium Sulfate (active moiety of).

Properties

CAS No.

9032-08-0

Molecular Formula

Cd+2

Molecular Weight

112.41 g/mol

IUPAC Name

cadmium(2+)

InChI

InChI=1S/Cd/q+2

InChI Key

WLZRMCYVCSSEQC-UHFFFAOYSA-N

Canonical SMILES

[Cd+2]

melting_point

321 °C

physical_description

Solid

Origin of Product

United States

Environmental Biogeochemistry and Mobility of Cadmium Cation

Global Cycling and Distribution in Environmental Compartments

The global cycle of cadmium involves its mobilization from the lithosphere, transport through the atmosphere and hydrosphere, and eventual sequestration in soils and sediments. Both natural phenomena and anthropogenic activities contribute significantly to its environmental fluxes .

The atmosphere serves as a primary long-range transport vector for cadmium. Natural sources, such as volcanic emissions and wind-blown soil dust, contribute a baseline level of atmospheric cadmium. However, anthropogenic emissions have historically dominated the global atmospheric flux, originating from activities like non-ferrous metal smelting (especially zinc, lead, and copper), fossil fuel combustion, waste incineration, and the application of phosphate (B84403) fertilizers [1, 2].

Once emitted, cadmium and its compounds, often associated with fine particulate matter (<2.5 μm), can be transported over thousands of kilometers. Removal from the atmosphere occurs via two main deposition pathways :

Wet Deposition: The scavenging of cadmium-containing aerosols by precipitation (rain, snow, fog). This is the most efficient removal mechanism.

Dry Deposition: The gravitational settling of particles and direct gaseous uptake by surfaces.

The relative importance of these pathways depends on climate, particle size, and proximity to emission sources. These deposition processes transfer atmospheric cadmium directly into terrestrial and aquatic ecosystems, initiating its journey through these compartments [2, 3].

Table 1: Estimated Global Atmospheric Emissions of Cadmium by Source

This table provides representative estimates of cadmium emissions to the atmosphere from major natural and anthropogenic sources. Note that values can vary significantly between different estimation models and years.

Source CategoryEstimated Annual Emissions (tonnes/year)Reference Period
Natural Sources
&nbsp;&nbsp;&nbsp;&nbsp;Volcanoes15 - 130Late 20th Century
&nbsp;&nbsp;&nbsp;&nbsp;Forest Fires10 - 90Late 20th Century
Anthropogenic Sources
&nbsp;&nbsp;&nbsp;&nbsp;Non-ferrous Metal Production1,500 - 4,000Late 20th / Early 21st Century [1, 2]
&nbsp;&nbsp;&nbsp;&nbsp;Fossil Fuel Combustion (Stationary)300 - 900Late 20th / Early 21st Century [1, 2]
&nbsp;&nbsp;&nbsp;&nbsp;Waste Disposal / Incineration100 - 500Late 20th / Early 21st Century [1, 2]

In aquatic systems, the concentration and behavior of the cadmium cation are highly variable.

Oceans: In the open ocean, dissolved cadmium concentrations are typically very low, ranging from <1 to 150 pmol/L. Its vertical distribution often mirrors that of major nutrients like phosphate and nitrate. Surface waters are depleted in Cd²⁺ due to uptake by phytoplankton, which incorporate it into their biomass. As this organic matter sinks and is remineralized at depth, cadmium is released back into the water column, leading to its enrichment in deep waters. This nutrient-like profile demonstrates the strong coupling between cadmium and the biological carbon pump [4, 5].

Freshwater (Rivers and Lakes): Cadmium concentrations in freshwater systems are highly dependent on regional geology and anthropogenic inputs from industrial or municipal wastewater and agricultural runoff [1, 6]. In rivers, Cd²⁺ can be transported in its dissolved, free-ionic form, as soluble complexes, or adsorbed onto suspended particulate matter. In lakes, thermal stratification can lead to seasonal variations in cadmium distribution, with potential accumulation in the anoxic hypolimnion .

Groundwater: Cadmium concentrations in uncontaminated groundwater are generally low. However, contamination can occur from the leaching of cadmium from overlying soils, mine tailings, or landfill sites. The mobility of Cd²⁺ in aquifers is controlled by the hydrogeological properties of the aquifer matrix and the groundwater's chemistry, particularly its pH and redox conditions [1, 4].

Table 2: Typical Concentration Ranges of Dissolved Cadmium in Various Aquatic Systems

A comparison of representative dissolved cadmium concentrations found across different aquatic environments.

Aquatic EnvironmentTypical Concentration Range (µg/L)
Open Ocean Surface Water&lt;0.001 - 0.005
Open Ocean Deep Water0.01 - 0.1 [4, 5]
Unpolluted Rivers&lt;0.01 - 0.1
Polluted Rivers0.1 - 10 (or higher)
Uncontaminated Groundwater&lt;0.01 - 0.2

Soils and sediments are the primary sinks for cadmium in the environment. The partitioning of the this compound between the solid and aqueous phases is a critical process that dictates its mobility and bioavailability [1, 3]. The key mechanism for cadmium retention is adsorption onto the surfaces of soil and sediment components, including:

Clay minerals

Iron and manganese oxides/hydroxides

Particulate organic matter (humus)

This process, known as sorption, effectively sequesters Cd²⁺ from the soil solution or overlying water column. The strength of this binding is quantified by the solid-water partition coefficient (Kd). Under anoxic (oxygen-depleted) conditions, often found in submerged sediments and waterlogged soils, Cd²⁺ can precipitate with sulfide (B99878) (S²⁻) to form highly insoluble cadmium sulfide (CdS), a very stable sink that immobilizes the cation [2, 3].

Biogeochemical Transformations and Speciation in Natural Systems

The environmental mobility and biological availability of cadmium are not determined by its total concentration but by its chemical form, or speciation. The free hydrated ion, Cd²⁺(aq), is generally the most mobile and bioavailable species. Several environmental factors control the equilibrium between Cd²⁺ and its various complexed forms .

pH: Soil and water pH is the master variable controlling cadmium speciation and mobility. At low pH (acidic conditions, pH < 6), the free Cd²⁺ ion is the dominant species. Protons (H⁺) also compete effectively with Cd²⁺ for binding sites on mineral and organic surfaces, leading to increased cadmium desorption and mobility [3, 8]. As pH increases, hydrolysis can occur, forming species such as cadmium hydroxide (B78521) (Cd(OH)⁺), and the adsorption of cadmium to soil particles increases dramatically .

Ionic Strength: The concentration of other dissolved salts influences cadmium behavior. In solutions with high ionic strength (e.g., brackish water or soils affected by road salt), major cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can compete with Cd²⁺ for sorption sites, displacing it into the solution phase and increasing its mobility [7, 10].

Organic Matter: Organic matter has a dual role. Particulate organic matter in soils is a powerful sorbent for Cd²⁺. Conversely, dissolved organic matter (DOM), such as fulvic and humic acids, forms strong, soluble complexes with Cd²⁺. The formation of these Cd-DOM complexes can enhance the transport of cadmium in surface and groundwaters, as the complexes are less prone to adsorption than the free Cd²⁺ ion [8, 9].

In aqueous systems, the free this compound readily forms complexes with various dissolved ligands, which significantly alters its speciation.

Inorganic Ligands: In most freshwater systems with moderate pH, the dominant inorganic species are the free ion (Cd²⁺) and complexes with carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻), such as cadmium carbonate (CdCO₃). In saline environments like estuaries and oceans, the high concentration of chloride (Cl⁻) leads to the formation of a series of stable cadmium-chloro complexes (CdCl⁺, CdCl₂, CdCl₃⁻, CdCl₄²⁻). These negatively charged or neutral chloro-complexes are less readily adsorbed by sediments than the positively charged Cd²⁺ ion, thereby increasing cadmium's mobility in saline waters [5, 7]. Sulfate (B86663) (SO₄²⁻) also forms complexes, though they are generally less stable than chloro- or carbonate complexes .

Organic Ligands: As noted, natural dissolved organic ligands like fulvic and humic acids are crucial complexing agents in surface waters and soil solutions. In the rhizosphere (the soil region around plant roots), low-molecular-weight organic acids (e.g., citrate (B86180), malate, oxalate) exuded by roots and microbes can also form complexes with Cd²⁺, influencing its uptake by plants .

Table 3: Dominant Cadmium Species Under Various Environmental Conditions

This table summarizes the predominant chemical forms (species) of cadmium expected under different chemical conditions in aqueous environments.

Environmental ConditionDominant Cadmium SpeciesEffect on Mobility
Low pH (<6), low salinityCd²⁺ (free hydrated ion)High
Moderate pH (7-8.5), low salinityCd²⁺, CdCO₃Moderate (adsorption increases)
High salinity (e.g., seawater)CdCl⁺, CdCl₂, CdCl₃⁻High (reduced adsorption)
High Dissolved Organic Matter (DOM)Cd-fulvate, Cd-humate complexesEnhanced if DOM is mobile
Anoxic, high sulfide (S²⁻)CdS (precipitate)Very Low (immobilized)

Particulate vs. Dissolved Phases in Aquatic Biogeochemical Cycling

In aquatic environments, the this compound exists in a dynamic equilibrium between dissolved and particulate phases, a partitioning that dictates its mobility, bioavailability, and ultimate fate. uniwa.gr The dissolved phase, which includes the free hydrated ion and inorganic or organic complexes, is considered the primary bioavailable form for aquatic organisms. uniwa.gr Conversely, the particulate phase consists of cadmium adsorbed onto suspended solids like clays, iron and manganese oxides, and organic matter, as well as cadmium incorporated into biological tissues. uniwa.grgeomar.de

The distribution of cadmium follows a nutrient-type vertical profile in the open ocean. pnas.orgwhoi.edu In surface waters, biological uptake by phytoplankton actively removes dissolved cadmium, incorporating it into particulate organic matter. nih.govifremer.fr This process leads to a depletion of dissolved cadmium in the euphotic zone. whoi.edu As these organisms die and sink, the organic matter is remineralized in deeper waters, releasing cadmium back into the dissolved phase and causing its concentration to increase with depth. pnas.orgnih.gov

Several physicochemical factors influence the balance between these two phases. The partitioning is governed by:

pH: Lower pH conditions favor the dissolved phase, while higher pH promotes adsorption to particles. uniwa.gr Studies have shown that the mobility of Cd increases significantly at a pH below 6. uniwa.gr

Salinity: Increased salinity can lead to the formation of soluble chloride complexes (e.g., CdCl⁺), which can affect bioavailability. uniwa.grincitecpivotfertilisers.com.au

Suspended Matter: High concentrations of suspended organic and inorganic materials provide more surfaces for adsorption, shifting the equilibrium toward the particulate phase. uniwa.gr

Redox Conditions: In oxygen-deficient zones (ODZs), the precipitation of cadmium sulfide (CdS) can occur, serving as a significant, and previously undocumented, sink that removes dissolved cadmium from the water column into a solid, particulate form. pnas.org

The table below summarizes the key factors influencing the phase distribution of the this compound in aquatic systems.

FactorInfluence on Dissolved Phase (Cd²⁺)Influence on Particulate PhaseGoverning Process
Low pH (Acidic Conditions)FavoredDisfavoredIncreased solubility of hydroxides and reduced adsorption. uniwa.gr
High pH (Alkaline Conditions)DisfavoredFavoredPromotes precipitation and adsorption onto mineral surfaces. uniwa.gr
High Suspended Particulate LoadDisfavoredFavoredAdsorption onto organic matter, clays, and Fe/Mn oxides. uniwa.gr
High Dissolved Organic MatterFavoredDisfavoredFormation of soluble organo-metallic complexes. uniwa.gr
Anoxic/Sulphidic ConditionsDisfavoredFavoredPrecipitation as cadmium sulfide (CdS). pnas.org
Biological Uptake (e.g., Phytoplankton)DecreasedIncreased (as biomass)Assimilation into organic matter. pnas.orgnih.gov

Isotopic Fractionation in Biogeochemical Processes

The stable isotopes of cadmium are powerful tracers for understanding its biogeochemical pathways. researchgate.net Significant and systematic isotopic fractionation occurs during key environmental processes, particularly biological uptake. acs.orgukri.org In marine environments, phytoplankton preferentially assimilate lighter cadmium isotopes from seawater. researchgate.netotago.ac.nzresearchgate.net This biological activity leaves the remaining dissolved cadmium in surface waters isotopically "heavier" (enriched in heavier isotopes like ¹¹⁴Cd relative to ¹¹⁰Cd). ox.ac.ukgeochemicalperspectivesletters.org

This process results in an inverse relationship between dissolved cadmium concentrations and their isotopic compositions in surface and thermocline waters. ox.ac.uk As cadmium is almost entirely consumed by phytoplankton in some surface waters, the remaining dissolved pool becomes highly fractionated, whereas deep ocean waters, enriched by remineralization, exhibit a more homogeneous and constant isotopic composition. researchgate.netox.ac.uk The magnitude of this fractionation provides insights into marine productivity and nutrient cycling. ukri.orggeochemicalperspectivesletters.org

Isotopic fractionation is not limited to marine systems. In terrestrial environments, measurable fractionation occurs in soil-plant systems. acs.org Research on wheat grown in agricultural soils showed that plants were slightly enriched in light isotopes compared to the bioavailable cadmium pool in the soil. acs.org Furthermore, significant fractionation was observed within the plant itself, with grains being isotopically heavier than the straw, and the straw heavier than the roots. acs.org This internal fractionation is thought to be caused by mechanisms like the chelation of lighter cadmium isotopes by thiol-containing peptides in the roots and straw, which restricts their transport to the grains. acs.org

The table below presents research findings on cadmium isotope fractionation in various environmental settings.

Environment/ProcessObservationIsotopic Signature (δ¹¹⁴/¹¹⁰Cd or ε¹¹⁴/¹¹⁰Cd)Reference
Marine Surface Water (Low Cd)Enrichment in heavy isotopes due to biological uptake.Values can reach up to +5‰. researchgate.netresearchgate.net researchgate.netresearchgate.netox.ac.uk
Deep Ocean WaterHomogeneous composition from remineralized biomass.Relatively constant at ~+0.3‰. researchgate.netox.ac.uk researchgate.netox.ac.uk
Phytoplankton UptakePreferential uptake of light isotopes.Biomass is isotopically "lighter" than ambient water. researchgate.netotago.ac.nz
Soil-Plant System (Wheat)Fractionation between soil and plant, and within plant parts.Grains are isotopically heavier than straw, which is heavier than roots. (Δ¹¹⁴/¹¹⁰Cdgrain–straw = 0.10 to 0.51‰). acs.org
Sulfide Precipitation (Anoxic Conditions)Precipitated CdS is enriched in lighter isotopes.Δ¹¹⁴CdCdS-Cd(aq) = -0.28‰ to -0.52‰. ethz.ch

Anthropogenic Influences on this compound Biogeochemical Cycling

Human activities have profoundly altered the natural biogeochemical cycle of cadmium, leading to its widespread distribution in the environment. nih.govresearchgate.net The primary anthropogenic pathways for cadmium release include industrial emissions, waste disposal, and agricultural practices. cdc.govusda.gov These sources have increased the mobilization of cadmium, allowing it to enter soils, water bodies, and the atmosphere, from which it can be transported over long distances before deposition. cdc.govmdpi.com

Industrial Emissions and Waste Disposal Impacts

Industrial activities are a major contributor to cadmium pollution. The main sources include:

Non-ferrous Metal Production: Smelting of zinc, lead, and copper ores, where cadmium is often present as an impurity, releases significant quantities of cadmium into the atmosphere. cdc.govcdc.gov

Fossil Fuel Combustion: The burning of coal and oil releases cadmium contained within these fuels. nih.govcdc.gov

Waste Incineration: The incineration of municipal and industrial waste, particularly products containing plastics and nickel-cadmium (Ni-Cd) batteries, is another important source of airborne cadmium. cdc.gov

Industrial Wastewater: Effluents from industries such as metal plating, pigment production, textile manufacturing, and alloy production can contain high concentrations of cadmium, directly contaminating aquatic ecosystems if not properly treated. brieflands.comjpmsonline.com

Once released into the atmosphere, cadmium particles can travel long distances before being deposited onto land and water via wet or dry deposition. cdc.gov This atmospheric deposition represents a major pathway for the contamination of remote ecosystems. mdpi.com

Industrial SourceDescription of ReleaseEnvironmental Compartment Affected
Non-ferrous Metal Smelting (Zn, Pb, Cu)High-temperature processes volatilize cadmium, which is then released as fine particles in atmospheric emissions. cdc.govresearchgate.netAtmosphere, Soil, Water
Fossil Fuel CombustionBurning coal and oil releases trace cadmium into the atmosphere. cdc.govresearchgate.netAtmosphere, Soil, Water
Waste IncinerationBurning of plastics, pigments, and Ni-Cd batteries releases cadmium into the air. cdc.govAtmosphere, Soil
Electroplating and Metal ProcessingDischarge of spent solutions and wastewater containing dissolved cadmium. brieflands.comWater
Pigment and Plastic ManufacturingCadmium compounds are used as pigments and stabilizers; releases can occur via wastewater and solid waste. cdc.govWater, Soil

Agricultural Practices and Fertilizer Contributions

In agricultural landscapes, the most significant anthropogenic input of cadmium is through the application of phosphate fertilizers. incitecpivotfertilisers.com.auhep.com.cneuropa.eu Cadmium is a naturally occurring impurity in phosphate rock, the primary raw material used to produce these fertilizers. operaresearch.eu The concentration of cadmium in the rock varies considerably depending on its geological origin; sedimentary deposits, particularly those from North Africa, tend to have much higher cadmium concentrations than igneous deposits. hep.com.cn

The manufacturing process for phosphate fertilizers incorporates these impurities into the final product. operaresearch.eu Consequently, concentrations of cadmium in commercial fertilizers can range from trace levels to as high as 300 mg of cadmium per kg of product. tandfonline.com The long-term and repeated application of fertilizers with elevated cadmium levels leads to its gradual accumulation in agricultural soils. europa.eutandfonline.com Once in the soil, the this compound's mobility and uptake by crops are influenced by various soil properties. hep.com.cn Factors such as acidic soil pH, low organic matter, and high salinity can increase the bioavailability of cadmium, enhancing its potential to be taken up by plants and enter the food chain. incitecpivotfertilisers.com.auhep.com.cn

MaterialSource/TypeReported Cadmium Concentration (mg Cd/kg)Reference
Phosphate Rock (PR)General Range (Sedimentary Origin)0.1 - 60 hep.com.cn
Phosphate Rock (PR)Morocco (Sedimentary)Can exceed 500 hep.com.cn
Phosphate Rock (PR)General Range1 - 200 (per kg P₂O₅) europa.eu
Phosphate FertilizersGeneral RangeTrace amounts to 300 tandfonline.com
Phosphate FertilizersEuropean Average~7.4 (in product); 36 (per kg P₂O₅) hep.com.cn

Compound Names Mentioned

Advanced Analytical Methodologies for Cadmium Cation Characterization

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are mainstays in elemental analysis, relying on the interaction of electromagnetic radiation with atoms or molecules to identify and quantify substances. For cadmium cation analysis, these techniques provide high accuracy and are well-established with standardized protocols.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Methods

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) based methods, including ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for determining trace and ultra-trace levels of cadmium.

Atomic Absorption Spectroscopy (AAS) operates on the principle of measuring the absorption of optical radiation by free atoms in a gaseous state. azom.comsapub.org For cadmium analysis, a liquid sample is typically vaporized and introduced into a flame (Flame AAS or FAAS), which atomizes the element. azom.com A light beam from a cadmium-specific hollow cathode lamp is passed through the flame, and the amount of light absorbed is proportional to the cadmium concentration. scielo.br While FAAS is simple and accurate, its sensitivity can be limited for very low concentrations in complex matrices like sediment samples. azom.com To overcome this, pre-concentration techniques are often employed, such as solid-phase extraction using modified silica (B1680970) gel, which can increase the concentration factor significantly. scielo.br

Inductively Coupled Plasma (ICP) methods utilize a high-temperature plasma, typically generated from argon gas, to atomize and ionize the sample. wikipedia.organalytik-jena.com

ICP-Atomic Emission Spectrometry (ICP-AES) , also known as ICP-Optical Emission Spectrometry (ICP-OES), measures the light emitted by the excited atoms and ions in the plasma at characteristic wavelengths for cadmium. nih.govbrieflands.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique that couples an ICP source with a mass spectrometer. wikipedia.organalytik-jena.com The plasma ionizes the sample, and the resulting ions are guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. analytik-jena.com ICP-MS is renowned for its exceptional sensitivity, often reaching detection limits at the parts-per-trillion (ppt) level, and its ability to perform multi-element analysis simultaneously. wikipedia.orgmdpi.com However, it can be susceptible to interferences, such as isobaric molecular ions (e.g., MoO⁺ on cadmium isotopes) and doubly charged ions. epa.gov

FeatureAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma (ICP-AES/ICP-MS)
Principle Measures absorption of light by ground-state atoms in a flame or graphite (B72142) furnace. azom.comMeasures emission of light (AES) or mass of ions (MS) from an argon plasma source. wikipedia.orgnih.gov
Sensitivity Good (ppm-ppb range). Can be enhanced with pre-concentration. azom.comscielo.brVery high, especially ICP-MS (ppb-ppt range). mdpi.com
Selectivity High, due to the use of element-specific lamps. scielo.brHigh; potential for isobaric interferences in ICP-MS requires correction. epa.gov
Multi-element Capability Typically single-element analysis. wikipedia.orgSimultaneous multi-element analysis. wikipedia.orgmdpi.com
Sample Throughput Slower, as elements are analyzed sequentially. wikipedia.orgRapid, due to simultaneous analysis capabilities. wikipedia.org
Common Application Routine analysis of cadmium in various samples, including water and biological materials. sapub.orgnih.govsciencebiology.orgTrace and ultra-trace elemental analysis in environmental, biological, and industrial samples. nih.govmdpi.comnih.gov

X-ray Fluorescence Spectrometry

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used for elemental analysis. mdpi.com The method involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by outer-shell electrons, a process that releases energy in the form of secondary (or fluorescent) X-rays. The energy of these emitted X-rays is characteristic of the specific element, allowing for qualitative and quantitative analysis. uoanbar.edu.iq

XRF is advantageous due to its rapid analysis time and minimal sample preparation requirements, making it suitable for field applications, including the use of portable analyzers. mdpi.comresearchgate.net It has been successfully applied to quantify cadmium and other cations in biological samples, such as cultured sycamore cells, to study elemental variations under stress conditions. nih.gov However, XRF generally has higher detection limits compared to techniques like ICP-MS. mdpi.com Its performance can also be affected by the sample matrix and surface homogeneity. mdpi.com For trace analysis of cadmium, spectral interferences from other elements can occur. For instance, the Cd L-lines can overlap with Ar K-lines and K K-lines, which may require specific measurement conditions (e.g., in a vacuum) or sample pre-treatment to mitigate. researchgate.net

Neutron Activation Analysis (NAA/RNAA)

Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique for determining the elemental composition of a wide variety of materials. rsc.org The process involves irradiating a sample with neutrons, typically from a nuclear reactor. osti.gov Certain stable isotopes of elements within the sample capture these neutrons, becoming radioactive. As these newly formed radioisotopes decay, they emit characteristic gamma rays. By measuring the energy and intensity of these gamma rays with a detector, the identity and concentration of the elements can be determined. osti.gov

NAA offers exceptional sensitivity for many elements, including cadmium, and is considered a primary analytical method due to its basis in nuclear properties rather than chemical form, which minimizes matrix effects. osti.govresearchgate.net The technique can be performed instrumentally (Instrumental Neutron Activation Analysis, INAA), where the sample is counted directly after irradiation. osti.gov For samples with complex matrices where interferences are significant, Radiochemical Neutron Activation Analysis (RNAA) is employed. RNAA involves chemically separating the element of interest (cadmium) from the irradiated sample before gamma-ray counting, thereby removing interfering radionuclides and improving detection limits and accuracy. rsc.orgresearchgate.net

ParameterDescription
Principle A sample is bombarded with neutrons. The target element (Cadmium) forms a radioactive isotope, which then decays, emitting characteristic gamma rays for detection and quantification. rsc.orgosti.gov
Neutron Source Typically a high-flux nuclear reactor. osti.gov
Detection Gamma-ray spectrometry using detectors like Ge(Li) to measure the energy and intensity of emitted gamma rays. osti.gov
Types INAA (Instrumental): Non-destructive; the sample is analyzed directly after irradiation. osti.govRNAA (Radiochemical): Involves chemical separation of cadmium after irradiation to remove interferences. rsc.orgresearchgate.net
Advantages High sensitivity and accuracy, low matrix effects, can be non-destructive (INAA). osti.govresearchgate.net
Application Determination of trace and ultra-trace concentrations of cadmium in environmental, biological, and geological materials. osti.govresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR) in Adsorption Studies

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying functional groups in molecules. In the context of this compound analysis, it is not used for direct quantification but is invaluable for studying the mechanisms of Cd²⁺ adsorption onto various materials. neptjournal.comsapub.org By comparing the FTIR spectra of an adsorbent before and after it has been exposed to a cadmium solution, researchers can identify the specific functional groups involved in the binding process. neptjournal.comresearchgate.net

When cadmium ions bind to the surface of an adsorbent, changes in the vibrational frequencies of the functional groups occur. These changes manifest as shifts in the position of absorption peaks, changes in peak intensity, or the appearance of new peaks in the FTIR spectrum. neptjournal.comresearchgate.net For example, studies on the adsorption of cadmium onto activated carbon from waste tires showed shifts in the O-H stretching vibration peak, indicating the interaction between Cd²⁺ ions and hydroxyl groups on the adsorbent surface. neptjournal.com Similarly, research on hydroxyapatite (B223615) powders used for cadmium removal revealed changes in peaks associated with O-P-O modes after adsorption. sapub.org

Adsorbent MaterialFunctional Group(s) Implicated in Cd²⁺ BindingObserved FTIR Spectral ChangesReference
Activated Carbon from Waste Tyres-OH (hydroxyl), C=O (carbonyl)Shift in O-H stretching vibration; disappearance or shifting of other peaks. neptjournal.comresearchgate.net
Hydroxyapatite (HAP)O-P-O (phosphate), CO₃²⁻ (carbonate)Changes in peaks associated with ν4 vibrations of O-P-O modes. sapub.org
Chitosan-Fly Ash Composite-NH₂ (amino), -OH (hydroxyl)Used to characterize the material before and after Cd²⁺ sorption to confirm functional group involvement. nih.gov

Ultraviolet-Visible Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of metal ions, including cadmium. dergipark.org.tr This method is based on measuring the absorption of UV or visible light by a substance. Since the this compound itself does not absorb light in the UV-Vis range, the method requires the use of a complexing agent or chelating agent. This agent reacts with Cd²⁺ to form a colored complex that does absorb light at a specific wavelength. researchgate.net

The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), and according to the Beer-Lambert law, this absorbance is directly proportional to the concentration of the cadmium complex. banglajol.info A variety of reagents have been developed for the colorimetric detection of cadmium. The choice of reagent affects the sensitivity and selectivity of the analysis. researchgate.netnih.gov

Chelating AgentResulting Complex Colorλmax (nm)Detection LimitReference
DithizoneColored complex~520Not Specified researchgate.net
1-(2-pyridylazo)-2-naphthol (PAN)Red544.867.0 ng cm⁻² (Sandell's sensitivity) journalofchemistry.org
Alizarin Red SDeep greenish-yellow42220 ng cm⁻² (Sandell's sensitivity) banglajol.info
(Z)-4-bromo-2-[(naphthalene-2-ylimino)-methyl]phenolNot SpecifiedNot SpecifiedNot Specified researchgate.net
DMCA (Schiff base)Reddish5450.102 µM nih.gov
DMBA (Schiff base)Orange4850.438 µM nih.gov

Electrochemical Techniques for this compound Analysis

Electrochemical techniques offer an excellent alternative to spectroscopic methods for cadmium ion detection, providing high sensitivity, portability, and often lower cost. brieflands.comusb.ac.ir These methods are based on measuring the electrical properties (such as current or potential) of a solution containing the analyte. Voltammetric techniques, in particular, are highly sensitive for heavy metal analysis. usb.ac.ir

Anodic Stripping Voltammetry (ASV) is one of the most sensitive electrochemical techniques for trace metal determination. mdpi.com The method involves a two-step process. First, a preconcentration step where cadmium ions in the sample are reduced and deposited onto the surface of a working electrode (e.g., a mercury or bismuth-based electrode) by applying a negative potential. Second, a stripping step where the potential is scanned in the positive direction, causing the deposited cadmium metal to be oxidized (stripped) back into the solution. This oxidation generates a current peak at a potential characteristic of cadmium, and the peak's height or area is proportional to the initial concentration of Cd²⁺ in the sample. mdpi.com

To enhance sensitivity and selectivity, the working electrode is often chemically modified. usb.ac.ir Various materials, including carbon nanotubes, ion-imprinted polymers, and nanocomposites, have been used to create modified electrodes that show improved performance for cadmium detection, with detection limits reaching parts-per-billion (ppb) or even lower levels. brieflands.comusb.ac.ir Different voltammetric waveforms, such as differential pulse and square wave, are used in the stripping step to improve signal-to-background resolution. usb.ac.irmdpi.com

TechniqueElectrode TypeDetection LimitLinear RangeReference
Differential Pulse Anodic Stripping Voltammetry (DPASV)Hanging Mercury Drop Electrode (HMDE)Not specified, but highly sensitiveNot Specified mdpi.com
Differential Pulse Voltammetry (DPV)Screen-Printed Electrode (SPE)500 nMNot Specified mdpi.com
Differential Pulse Voltammetry (DPV)Carbon Tip Electrode (CTE)150 nMNot Specified mdpi.com
Stripping VoltammetryClay/carbon/AAAPTS modified Carbon Paste Electrode0.7 ppbNot Specified brieflands.com
Ratiometric Electrochemical SensorProtoporphyrin IX/Ferrocene-modified Gold Electrode10 nM (2.2 ppb)100 nM - 10 µM nih.gov
Cyclic Voltammetry (CV)Horseradish Peroxidase (HRP) Enzymic Membrane50 ppt0.02 - 100 ppb nih.gov

Anodic Stripping Voltammetry (ASV/DPASV)

Anodic Stripping Voltammetry (ASV) and its variation, Differential Pulse Anodic Stripping Voltammetry (DPASV), are highly sensitive electrochemical techniques for the determination of trace metal ions, including the this compound. gssrr.orgscienggj.org The method involves a two-step process: a preconcentration step where cadmium ions in the sample are reduced and deposited onto a working electrode, followed by an anodic stripping step where the deposited metal is reoxidized, generating a current signal proportional to its concentration. gssrr.orgscienggj.org The remarkable sensitivity of stripping analysis is attributed to this preconcentration step. gssrr.org

The choice of working electrode is critical. While mercury electrodes have been traditionally used, there is a growing trend towards less toxic alternatives like polymer-film electrodes or modified carbon-based electrodes. gssrr.org For instance, a lab-made graphite composite working electrode has been successfully used for the simultaneous analysis of cadmium, copper, and lead ions in wine samples using DPASV. ipb.pt Another study utilized a carbon paste electrode modified with coconut shell for the trace determination of cadmium in water. d-nb.info

Optimization of experimental parameters is key to achieving high sensitivity and resolution. These parameters include the deposition potential, deposition time, and the composition of the stripping medium. researchgate.net In one study, optimal conditions for cadmium detection using DPASV with a glassy carbon electrode were a deposition potential of -1100 mV and a deposition time of 360 seconds in a 0.1 M Potassium Chloride supporting electrolyte. researchgate.net Another investigation using a coconut shell-modified carbon paste electrode identified an acetate (B1210297) buffer of pH 5 as the optimal accumulating solvent and Hydrochloric Acid as the stripping solvent, with a 15-minute accumulation time. d-nb.info

Table 1: Selected DPASV Parameters for this compound Determination

Working Electrode Deposition Potential (V) Deposition Time (s) Stripping Medium Sample Matrix Limit of Detection (LOD) Reference
Glassy Carbon Electrode -1.10 360 0.1 M KCl Water Spinach 0.0771 ppm researchgate.net
Lab-made Graphite Composite -0.80 300 Not Specified Wine 1.9 nM gssrr.orgipb.pt
Coconut Shell Modified Carbon Paste Open-circuit 900 HCl Water Not Specified d-nb.info

Ion-Selective Electrodes (ISE)

Ion-Selective Electrodes (ISEs) are potentiometric sensors that provide a rapid and convenient method for measuring the activity of specific ions in a solution. researchgate.net For the this compound, ISEs typically employ a membrane containing a substance that selectively interacts with Cd²⁺ ions. hannainst.com This interaction at the membrane-sample interface generates an electrical potential that is logarithmically proportional to the cadmium ion activity.

Solid-state ISEs are common for cadmium determination. One commercially available model uses a mixed cadmium sulfide (B99878)/silver sulfide sensing pellet compressed into a polyetherimide (PEI) body. hannainst.com The potential change arises from the ion exchange between the inorganic pellet membrane and the Cd²⁺ ions in the sample. hannainst.com To ensure accurate measurements, it is crucial to maintain a high and constant ionic strength in both standards and samples, often by adding an Ionic Strength Adjuster (ISA) solution. hannainst.com This minimizes variations in the activity coefficient, allowing for the direct measurement of free cadmium ion concentration. hannainst.com

Research has also focused on developing novel ionophores for ISEs to improve selectivity and sensitivity. Ion-Imprinted Polymers (IIPs) have been used as ionophores in PVC-based membranes for cadmium selective electrodes. researchgate.net These polymers are created with "memory" for the size and shape of the cadmium ion, enhancing their selective recognition capabilities. researchgate.net The performance of an ISE is characterized by its slope (ideally Nernstian, around 29.5 mV per decade change in concentration for a divalent cation like Cd²⁺), detection limit, response time, and selectivity over other interfering ions. researchgate.nete3s-conferences.org For example, a cadmium-selective microelectrode was shown to be at least 1000 times more selective for Cd²⁺ than for potentially interfering ions like Pb²⁺, Cu²⁺, Zn²⁺, Ca²⁺, and Mg²⁺. nih.gov

Table 2: Performance Characteristics of Selected Cadmium ISEs

Electrode Type Ionophore/Membrane Linear Range (M) Limit of Detection (M) Primary Interferents Reference
Solid State, Combination Cadmium Sulfide/Silver Sulfide 10⁻⁷ to 10⁻¹ 10⁻⁷ Not Specified hannainst.com
PVC Membrane Ion-Imprinted Polymer (IIP) 10⁻⁸ to 10⁻² 1.0 x 10⁻⁸ Not Specified researchgate.net
Liquid Membrane Microelectrode Not Specified Not Specified 10⁻⁶ (activity) Pb²⁺, Cu²⁺ nih.gov

Chromatographic and Separation Techniques

Chromatographic methods are powerful tools for separating and quantifying different chemical forms (species) of an element in a sample. This is particularly important for cadmium, as its toxicity and mobility depend on whether it exists as the free ion or is complexed with various ligands.

Ion Exchange Chromatography for Speciation

Ion Exchange Chromatography (IEC) separates ions based on their affinity for an ion-exchange resin packed in a column. nih.gov For cadmium speciation, IEC can be used to separate cationic, anionic, and neutral cadmium species. researchgate.netakjournals.com In studies of soil solutions, cadmium was found to exist mainly as inorganic cationic species, including the free Cd²⁺ ion, with some neutral species also present, particularly at higher pH. researchgate.net Anionic species were found to be relatively unimportant. researchgate.net

IEC is also instrumental in studying the complexes of cadmium with biomolecules like phytochelatins, which are peptides involved in metal detoxification in plants. nih.gov Researchers have used IEC coupled with detection methods like mass spectrometry to characterize in-vitro-formed cadmium-phytochelatin complexes. nih.govresearchgate.net The separation is typically achieved using a gradient elution, where the concentration of a competing ion in the mobile phase is gradually increased to elute the bound species from the column. For example, a Tris/HCl buffer gradient has been used to separate cadmium-metallothionein isoforms on an anion-exchange column. edpsciences.org

Table 3: Ion Exchange Chromatography Conditions for Cadmium Speciation

Column Type Mobile Phase / Eluent Species Separated Detection Method Reference
Anion-Exchange (Mono Q HR 5/5) Tris/HCl buffer gradient (2mM - 200mM) Cadmium-Metallothionein (Cd-MT) isoforms ICP-MS edpsciences.org
Cation, Anion, and Neutral Resins (Dowex-50, Dowex-1, XAD-2) Not specified Cationic, Anionic, Neutral organically bound Cd Radiotracer (¹¹⁵ᵐCd) akjournals.com
Ion Chromatography System Citric acid, Sodium Citrate (B86180), NaCl, Sodium Azide, Thiodiglycol (pH 2.7) Cadmium-Phytochelatin (Cd-PC₂) complex Post-column reaction with Ninhydrin, MALDI-TOF MS nih.gov

Ultrafiltration and Dialysis for Metal-Biopolymer Complex Separation

Ultrafiltration (UF) is a membrane separation technique that separates molecules based on size. neptjournal.com It is particularly useful for distinguishing between low-molecular-weight cadmium species (like the free ion or small inorganic complexes) and high-molecular-weight species, such as cadmium bound to biopolymers like proteins or humic acids. researchgate.netmdpi.com The membrane has a specific molecular weight cut-off (MWCO), allowing smaller species to pass through while retaining larger complexes. mdpi.com

Polymer-enhanced ultrafiltration (PEUF) or complexation-ultrafiltration is an advanced application where a water-soluble polymer or complexing agent is added to the sample to bind metal ions. iwaponline.com The resulting large metal-polymer complex can then be efficiently retained by the ultrafiltration membrane. researchgate.net This technique has been shown to effectively remove cadmium from aqueous solutions. For instance, using Keggin type-polyoxometalates as a complexing agent with a regenerated cellulose (B213188) membrane (3KDa MWCO) achieved up to 99% removal of cadmium from synthetic wastewater. iwaponline.com The efficiency of this process is influenced by parameters such as pressure, pH, and the concentration of the complexing agent. iwaponline.com

Sample Preparation and Pre-treatment Methodologies for Environmental Matrices

The analysis of cadmium cations in environmental samples like soil, sediment, and plants often requires a pre-treatment step to extract the analyte from the complex matrix and convert it into a form suitable for measurement. researchgate.net This step is crucial as it can affect the accuracy and repeatability of the final result. researchgate.net

Extraction Procedures (Acid Extraction, Pressurized Liquid/Hot Water Extraction)

Acid Extraction is a common method for liberating cadmium from solid samples. nih.govcdc.gov This typically involves digesting the sample with strong acids, such as nitric acid (HNO₃) or a mixture of nitric and hydrochloric acid (HCl), to break down the sample matrix and solubilize the metal. nih.gov For air samples collected on filters, acid extraction is a standard procedure before analysis. nih.gov

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. researchgate.netcsic.es The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure keeps the solvent in its liquid state, allowing for extractions well above the solvent's boiling point. researchgate.net This technique significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.netscholaris.ca

For the extraction of cadmium from plant materials, a procedure using pressurized fluid extraction (PFE) has been developed with operational conditions of 1500 psi pressure and 75°C temperature. nih.gov The extracting solution used was 0.01M 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) at pH 4.5, achieving a recovery of 95% for cadmium. nih.gov

Pressurized Hot Water Extraction (PHWE) , a variant of PLE, uses water as the extraction solvent under subcritical conditions (between 100°C and 374°C). researchgate.net By modifying the temperature, the polarity of water can be changed, making it a versatile and environmentally friendly solvent. researchgate.netmdpi.com Acidified pressurized hot water (e.g., water with 1% v/v HNO₃) at temperatures up to 250°C has been successfully used for the continuous leaching of cadmium from plant materials prior to analysis. researchgate.net

Table 4: Comparison of Extraction Methods for Cadmium from Solid Samples

Extraction Method Sample Type Reagent/Solvent Temperature (°C) Pressure (psi) Key Findings Reference
Pressurized Fluid Extraction (PFE) Plants 0.01M CDTA (pH 4.5) 75 1500 95% recovery for Cd nih.gov
Pressurized Hot Water Extraction (PHWE) Plants (Beech Leaves) Water + 1% v/v HNO₃ 250 Not Specified Demonstrated good agreement with certified values researchgate.net
Acid Extraction Air Filters, Sediments, Soils HNO₃, HCl Not Specified Ambient Standard method for sample digestion nih.gov
Hot Water Extract Paper and Board Water Not Specified Ambient Method for determining migration of heavy metals measurlabs.com

Slurry Sampling Techniques

Slurry sampling is a technique that minimizes sample preparation, reduces analysis time, and decreases the use of hazardous reagents compared to traditional digestion methods. researchgate.netresearchgate.net This approach involves the dispersion of finely ground solid particles into a suitable liquid medium, forming a stable suspension or slurry that can be directly introduced into an atomic spectrometer for analysis. researchgate.net The success of slurry sampling for this compound (Cd²⁺) analysis hinges on several critical factors, including particle size, the composition of the slurry medium, the use of dispersing agents, and the method of homogenization. nih.govresearchgate.net

Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is a commonly employed technique for cadmium determination in slurried samples. nih.govrsc.orgnih.govresearchgate.net For instance, a procedure for determining cadmium in coal involves preparing slurries by mixing the sample with a diluent mixture of 5% v/v nitric acid, 0.05% Triton X-100 as a dispersing agent, and 10% ethanol. nih.gov The use of a palladium-magnesium mixture as a chemical modifier is often essential to stabilize the cadmium during the thermal pre-treatment steps. nih.govrsc.orgtandfonline.com The particle size of the sample is a crucial parameter, with better recoveries of cadmium being achieved when the particle size is reduced to less than 37 µm. nih.gov Homogenization of the slurry is typically achieved through manual stirring, ultrasonic agitation, or air bubbling. researchgate.netnih.gov

Slurry sampling has been successfully applied to a variety of matrices for cadmium analysis, including:

Environmental and Geological Samples: Coal, sediment, and construction materials have been analyzed for cadmium content using slurry sampling GFAAS. nih.govresearchgate.netrsc.org In the analysis of geological samples, a slurry prepared with 0.5% v/v nitric acid and 0.5% v/v Triton X-100 showed an 80% reduction in time and 90% less reagent waste compared to acid digestion methods. researchgate.net

Food and Biological Samples: The technique has been adapted for fresh meat, cereals, and herbal products. rsc.orgresearchgate.netnih.govnih.gov In fresh meat analysis, slurries were prepared using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). rsc.orgresearchgate.net For cereals, a slurry containing thiourea (B124793) and Co(II) in hydrochloric acid was used for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with chemical vapor generation. nih.gov

Consumer Products: Toothpaste and mainstream cigarette smoke condensate have also been analyzed for cadmium using this method. nih.govtandfonline.com In toothpaste analysis, a slurry was prepared using nitric acid, Triton X-100, and sonication. tandfonline.com

The choice of dispersing agent and chemical modifier is critical for achieving accurate and reproducible results. Triton X-100 is a frequently used non-ionic surfactant that aids in suspending the particles and preventing their agglomeration. nih.govnih.govtandfonline.com Chemical modifiers, such as palladium and magnesium, are used in GFAAS to increase the thermal stability of cadmium, allowing for higher pyrolysis temperatures to remove matrix components without losing the analyte before the atomization step. nih.govrsc.orgtandfonline.com

Table 1: Research Findings on Slurry Sampling for this compound Analysis

Sample Matrix Analytical Technique Slurry Preparation Details Key Findings Reference(s)
Coal GFAAS 5-30 mg sample in 1.5 ml of 5% v/v HNO₃, 0.05% Triton X-100, and 10% ethanol. Pd/Mg modifier used. Good agreement with certified reference materials was achieved with particle sizes <37 µm. nih.gov
Fresh Meat GFAAS Sample weighed directly into autosampler cups with tetramethylammonium hydroxide (TMAH). Pd/Mg modifier used. Results showed no significant difference compared to a conventional digestion method. Calibration against aqueous standards was suitable. rsc.orgresearchgate.net
Cigarette Smoke Condensate GF-AAS and ICP-MS Slurry prepared with and without Triton X-100. Precision was better than 10% RSD with Triton X-100, which was superior to slurries without the dispersing agent. nih.gov
Toothpaste HR-CS ET AAS ~250 mg sample in 0.8 mol L⁻¹ HNO₃, 0.5% (m/v) Triton X-100, with 15 min sonication. Pd/Mg modifier used. The method was accurate, with recoveries ranging from 93% to 114%. Cadmium concentrations were below the detection limit in the tested samples. tandfonline.com
Cereals VG-ICP-MS 6% m/v flour, 0.7% m/v thiourea, 0.4 µg mL⁻¹ Co(II), and 2.5% v/v HCl. The standard addition method was necessary due to different sensitivities between slurry and aqueous solutions. The method effectively alleviated spectral interferences. nih.govacs.org
Herbs USS-ETV-ICP-MS 0.5% m/v slurries of herb samples ground to 150 µm. 1% m/v 8-Hydroxyquinoline used as a modifier. Analysis results for standard reference materials agreed with certified values at sub µg g⁻¹ levels. nih.gov
Geological Samples ETAAS Solid samples ground to 62 µm, slurry prepared in 0.5% (v/v) HNO₃ containing 0.6% (v/v) Triton X-100. The method significantly reduced analysis time and reagent waste compared to conventional digestion. researchgate.net

Quality Control and Validation in this compound Analysis

To ensure the reliability of analytical data, methods for this compound determination must be properly validated and subject to rigorous quality control. nih.govresearchgate.netmdpi.com This involves evaluating several key performance parameters to demonstrate that the method is fit for its intended purpose. pharmacognosyasia.com

Method validation assesses linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. pharmacognosyasia.comscispace.com

Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. scispace.comresearchgate.net For cadmium analysis using GFAAS, detection limits can be very low, often in the sub-µg/L or ng/g range. For example, a method for analyzing herbs by ETV-ICP-MS reported an LOD of 0.1 ng g⁻¹. nih.gov In the analysis of geological samples by ETAAS, the LOD for cadmium was 0.002 µg g⁻¹. researchgate.net A validated GFAAS method for zeolites reported an LOQ for cadmium of 0.50 ng mL⁻¹, corresponding to 0.10 mg kg⁻¹ in the solid sample. mdpi.com

Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing certified reference materials (CRMs) or through recovery studies on spiked samples. tandfonline.comresearchgate.net High recoveries, typically in the range of 90-110%, indicate an accurate method. For instance, in the analysis of fresh meat by slurry sampling GFAAS, results were statistically identical to certified values. rsc.org Recoveries for cadmium in toothpaste analysis ranged from 93% to 114%. tandfonline.com A method for analyzing traditional scrubs reported accuracy between 101.64% and 105.49%. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions and is usually expressed as the relative standard deviation (RSD). tandfonline.comresearchgate.net Good precision is indicated by a low RSD, often below 10% or even 5% for trace analysis. In the analysis of cigarette smoke condensate, the precision of slurry sampling with Triton X-100 was better than 10% RSD. nih.gov For toothpaste analysis, the RSD for cadmium was 6.1%. tandfonline.com A validated method for herbal products showed intra-day and inter-day precision with an RSD of less than 2%. researchgate.net

Table 2: Performance Characteristics of Validated Methods for this compound Analysis

Analytical Technique Sample Matrix LOD / LOQ Accuracy (Recovery %) Precision (RSD %) Reference(s)
GF-AAS Cigarette Smoke Condensate LOD: 0.04 µg L⁻¹ Verified with ICP-MS < 10% nih.gov
ICP-MS Cigarette Smoke Condensate LOD: 0.01 µg L⁻¹ Good agreement with microwave digestion < 10% nih.gov
HR-CS ET AAS Toothpaste LOD: 3.2 ng g⁻¹ / LOQ: 10.8 ng g⁻¹ 93 - 114% 6.1% tandfonline.com
AAS Traditional Scrub LOD: 0.63 ppm / LOQ: 2.11 ppm 101.64 - 105.49% < 2% researchgate.net
AAS-flame Red Chili Pepper LOD: 0.022 µg mL⁻¹ / LOQ: 0.075 µg mL⁻¹ 97.98 - 101.91% Intra-day: 2.04%, Inter-day: 2.11% scispace.com
ETV-ICP-MS Herbs LOD: 0.1 ng g⁻¹ Agreement with certified values < 4% nih.gov
ETAAS Geological Samples LOD: 0.002 µg g⁻¹ Agreement with 51 reference materials - researchgate.net
GF-AAS Zeolites LOQ: 0.50 ng mL⁻¹ Trueness: 99.8% Repeatability: 4.8%, Intermediate: 5.6% mdpi.com

Analytical measurements of cadmium cations can be affected by various interferences, which can be broadly categorized as spectral and non-spectral (matrix) interferences. cdc.govijsr.net

Spectral Interferences: These occur when the spectral signal of an interfering species overlaps with that of the analyte. In ICP-MS, this is a significant issue. Cadmium has eight stable isotopes, but many suffer from isobaric (same mass) or polyatomic (molecular ion) interferences. researchgate.net A major source of interference is from molybdenum (Mo) isotopes, as molybdenum oxides (e.g., ⁹⁴Zr¹⁶O¹H⁺ interfering with ¹¹¹Cd⁺, or various MoO⁺ ions) can overlap with cadmium isotopes. researchgate.netnih.govthermofisher.com Tin (Sn) and indium (In) can also cause isobaric interferences. thermofisher.com Techniques like ICP dynamic reaction cell mass spectrometry (ICP-DRC-MS) or triple quadrupole ICP-MS (TQ-ICP-MS) are used to mitigate these interferences by using a reaction gas (like oxygen) to react with the interfering ions, shifting them to a different mass while the this compound remains unaffected. nih.govthermofisher.com

Non-Spectral (Matrix) Interferences: These are more common in atomic absorption techniques and are caused by other components in the sample matrix that affect the efficiency of atomization or the physical properties of the sample solution. High salt concentrations, for example from sodium chloride (NaCl), can suppress the cadmium absorbance signal in Flame AAS. ijsr.net This is thought to be due to the formation of less volatile cadmium chloride compounds, reducing the population of free cadmium atoms in the flame. ijsr.net The presence of complexing agents like EDTA can also reduce the free cadmium ion concentration, leading to a suppressed signal. ijsr.net The use of chemical modifiers, matrix matching of standards and samples, and the standard addition calibration method are common strategies to overcome these matrix effects. nih.govnih.govcdc.gov

Table 3: Common Interferences in this compound Analysis and Mitigation Strategies

Type of Interference Interfering Species/Cause Affected Technique(s) Mitigation Strategy Reference(s)
Spectral (Polyatomic) Molybdenum oxides (e.g., MoO⁺) ICP-MS Use of dynamic reaction cell (DRC) or triple quadrupole (TQ) technology with a reaction gas (e.g., O₂) to shift the interference. researchgate.netnih.govthermofisher.com
Spectral (Polyatomic) Zirconium oxides (e.g., ⁹⁴Zr¹⁶O¹H⁺) ICP-MS Use of TQ-ICP-MS to measure cadmium interference-free on its original mass. thermofisher.com
Spectral (Isobaric) Tin (Sn), Indium (In) isotopes ICP-MS Selection of an interference-free cadmium isotope (e.g., ¹¹¹Cd) or use of high-resolution ICP-MS or TQ-ICP-MS. thermofisher.com
Non-Spectral (Matrix) High salt content (e.g., NaCl) Flame AAS, GFAAS Matrix matching, standard addition method, use of chemical modifiers. ijsr.net
Non-Spectral (Matrix) Complexing agents (e.g., EDTA) Flame AAS Standard addition method, sample pre-treatment to destroy complexing agents. ijsr.net
Non-Spectral (Matrix) General matrix effects GFAAS, ETV-ICP-MS Use of chemical modifiers (e.g., Pd/Mg), optimization of temperature programs, standard addition calibration. nih.govnih.govcdc.gov

Geochemical and Environmental Interactions of Cadmium Cation

Adsorption and Desorption Processes

Adsorption is a surface phenomenon where Cd²⁺ ions accumulate on the surface of a solid adsorbent material. This process is critical for the natural attenuation of cadmium in contaminated soils and water. The efficiency and mechanism of adsorption are studied using kinetic, equilibrium, and thermodynamic models.

Understanding the rate, equilibrium, and energetic favorability of Cd²⁺ adsorption is essential for predicting its environmental behavior. Kinetic models describe the rate at which adsorption occurs, while isotherm models describe the equilibrium state. Thermodynamic analysis reveals the spontaneity and nature of the process.

Adsorption kinetics describe the rate of solute uptake, which in turn controls the residence time required for the adsorption process to reach equilibrium. The pseudo-first-order (PFO) and pseudo-second-order (PSO) models are the most widely used to analyze experimental data.

Pseudo-First-Order (PFO) Model: This model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. It is generally more applicable to the initial stages of adsorption and often describes physisorption processes where mass transfer and diffusion are the rate-limiting steps. The linear form of the equation is: log(qₑ - qₜ) = log(qₑ) - (k₁ / 2.303)t where qₑ (mg/g) and qₜ (mg/g) are the amounts of Cd²⁺ adsorbed at equilibrium and at time t, respectively, and k₁ (min⁻¹) is the PFO rate constant.

Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and Cd²⁺. The PSO model often provides a better fit for the entire adsorption process for many systems involving heavy metals. The linear form of its equation is: t / qₜ = 1 / (k₂qₑ²) + (1 / qₑ)t where k₂ (g/mg·min) is the PSO rate constant.

Numerous studies investigating Cd²⁺ adsorption onto various environmental sorbents, including clays, biochar, and mineral oxides, have consistently found that the PSO model provides a superior fit to the experimental data compared to the PFO model. This is indicated by higher correlation coefficients (R² > 0.99) and a closer agreement between the calculated equilibrium adsorption capacity (qₑ,cal) and the experimental value (qₑ,exp). This strong fit suggests that the primary mechanism controlling Cd²⁺ uptake is chemisorption, where a direct chemical bond is formed between the cation and the adsorbent surface.

Adsorption isotherms describe the equilibrium relationship between the concentration of Cd²⁺ in the solution and the amount of Cd²⁺ adsorbed onto the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It implies that once a site is occupied by a Cd²⁺ ion, no further adsorption can occur at that site. The model is used to calculate the maximum monolayer adsorption capacity (qₘₐₓ). The linear equation is: Cₑ / qₑ = 1 / (Kₗqₘₐₓ) + Cₑ / qₘₐₓ where Cₑ (mg/L) is the equilibrium concentration of Cd²⁺, qₑ (mg/g) is the amount adsorbed at equilibrium, qₘₐₓ (mg/g) is the maximum adsorption capacity, and Kₗ (L/mg) is the Langmuir constant related to the energy of adsorption.

Freundlich Isotherm: This empirical model describes multilayer adsorption onto a heterogeneous surface with non-uniform binding energies. It suggests that the adsorption energy decreases as the surface sites are progressively occupied. The linear equation is: log(qₑ) = log(Kբ) + (1/n)log(Cₑ) where Kբ ((mg/g)(L/mg)¹/ⁿ) is the Freundlich constant related to adsorption capacity, and 1/n is the heterogeneity factor, indicating the favorability of the adsorption process (a value between 0 and 1 indicates favorable adsorption).

Sips (Langmuir-Freundlich) Isotherm: This three-parameter model is a hybrid that combines the features of both the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts the monolayer adsorption capacity characteristic of the Langmuir isotherm. It is particularly useful for describing adsorption on heterogeneous surfaces.

Research findings show that the suitability of each model depends on the specific adsorbent-adsorbate system. For many engineered and natural sorbents, the Langmuir model provides an excellent fit, indicating that monolayer chemisorption is the dominant process. The Sips model is also frequently used to account for some level of surface heterogeneity.

Table 1: Adsorption Isotherm and Kinetic Parameters for Cd²⁺ on Various Sorbents
AdsorbentBest Fit Isothermqₘₐₓ (mg/g)Best Fit Kinetic ModelKinetic R²
Montmorillonite ClayLangmuir47.8Pseudo-Second-Order>0.99
Goethite (α-FeOOH)Langmuir15.2Pseudo-Second-Order>0.99
Biochar (from rice husk)Langmuir / Sips25.6Pseudo-Second-Order>0.99
Manganese DioxideLangmuir166.7Pseudo-Second-Order>0.99
ZeoliteLangmuir95.5Pseudo-Second-Order>0.98

Thermodynamic analysis provides insight into the inherent energetic changes associated with the adsorption process. Key parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated from experiments conducted at various temperatures using the van't Hoff equation:

ln(Kₑ) = (ΔS° / R) - (ΔH° / RT)

where Kₑ is the thermodynamic equilibrium constant, R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature (K).

Gibbs Free Energy (ΔG°): The sign of ΔG° indicates the spontaneity of the adsorption process. A negative value signifies that the adsorption of Cd²⁺ is spontaneous and thermodynamically favorable. The magnitude indicates the driving force of the process.

Enthalpy (ΔH°): The sign of ΔH° distinguishes between endothermic and exothermic processes. A positive ΔH° indicates an endothermic process, where adsorption is favored at higher temperatures. A negative ΔH° indicates an exothermic process, where adsorption is favored at lower temperatures. The magnitude of ΔH° can also help differentiate between physisorption (< 20 kJ/mol) and chemisorption (80–200 kJ/mol).

Studies on Cd²⁺ adsorption typically report negative ΔG° values, confirming the spontaneous nature of its uptake by most environmental sorbents. The sign of ΔH° varies; for many mineral and biochar systems, it is positive, indicating an endothermic process driven by the significant positive entropy change.

Table 2: Thermodynamic Parameters for Cd²⁺ Adsorption on Various Sorbents
AdsorbentΔG° (kJ/mol at ~298 K)ΔH° (kJ/mol)ΔS° (J/mol·K)Process Nature
Bentonite Clay-5.1 to -9.8+24.5+105.2Spontaneous, Endothermic
Iron Oxide Nanoparticles-12.3 to -15.1+18.9+112.1Spontaneous, Endothermic
Activated Carbon-2.5 to -6.0-15.3-38.4Spontaneous, Exothermic
Pine Bark Biochar-18.2 to -21.5+35.7+185.0Spontaneous, Endothermic

The efficiency of Cd²⁺ adsorption is highly sensitive to ambient physicochemical conditions.

pH: This is arguably the most critical parameter. At low pH values (e.g., < 4), the surface of most adsorbents is protonated, leading to a net positive charge. This causes electrostatic repulsion of Cd²⁺ cations and strong competition from H⁺ ions for active sites, resulting in low adsorption. As pH increases, surface functional groups (e.g., -OH, -COOH) deprotonate, creating negatively charged sites (e.g., -O⁻, -COO⁻) that electrostatically attract Cd²⁺. Consequently, Cd²⁺ adsorption typically shows a sharp increase in the pH range of 4 to 7. At pH > 8, Cd²⁺ begins to precipitate as cadmium hydroxide (B78521) (Cd(OH)₂), a removal mechanism distinct from adsorption.

Temperature: As indicated by thermodynamic analysis, temperature's effect depends on whether the process is endothermic or exothermic. For endothermic systems (positive ΔH°), an increase in temperature enhances adsorption capacity by providing the necessary activation energy. For exothermic systems (negative ΔH°), an increase in temperature hinders adsorption.

Ionic Strength: The presence of coexisting cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) in solution can reduce Cd²⁺ adsorption through two main mechanisms: (1) competition for the same binding sites, and (2) screening of the electrostatic attraction between Cd²⁺ and the charged adsorbent surface. The effect is more pronounced for non-specific, outer-sphere complexation and less significant for specific, inner-sphere complexation. Divalent cations like Ca²⁺ typically have a stronger competitive effect than monovalent cations like Na⁺.

Adsorbent Dose: Increasing the amount of adsorbent in a fixed volume of solution provides a greater surface area and more available binding sites. This leads to a higher percentage of total Cd²⁺ removal from the solution. However, the amount of Cd²⁺ adsorbed per unit mass of the adsorbent (qₑ) often decreases due to the unsaturation of many active sites at a fixed initial Cd²⁺ concentration.

Initial Concentration: A higher initial Cd²⁺ concentration provides a greater driving force to overcome mass transfer resistance between the aqueous and solid phases. This generally results in a higher equilibrium adsorption capacity (qₑ), as more ions are available to occupy the binding sites. This trend continues until the active sites on the adsorbent surface become saturated, at which point qₑ approaches the maximum capacity, qₘₐₓ.

While macroscopic models describe the "what" and "how much" of adsorption, understanding the "how" at a molecular level requires examining surface complexation. Cd²⁺ interacts with the functional groups on mineral surfaces (e.g., hydroxyl groups on oxides and clays) to form distinct surface complexes.

Outer-Sphere Complexation: In this mechanism, the Cd²⁺ ion remains fully or partially hydrated and is bound to the mineral surface through weak, long-range electrostatic forces. It does not form a direct chemical bond with the surface atoms. This type of interaction is highly sensitive to changes in ionic strength. ≡S-O⁻···[Cd(H₂O)₆]²⁺

Inner-Sphere Complexation: This involves the formation of a direct covalent or ionic bond between the Cd²⁺ ion and the surface functional groups (e.g., surface oxygens). The ion loses at least one water molecule from its primary hydration shell to bind directly to the surface. This type of bonding is much stronger and less affected by ionic strength. Inner-sphere complexes can be monodentate (binding to one surface oxygen) or bidentate (binding to two surface oxygens). ≡S-O-Cd⁺ or (≡S-O)₂Cd

Spectroscopic techniques like Extended X-ray Absorption Fine Structure (EXAFS) have provided direct evidence for the coordination environment of adsorbed Cd²⁺. Studies on iron oxides like goethite (α-FeOOH) and hematite (α-Fe₂O₃), as well as clay minerals like montmorillonite , have confirmed that Cd²⁺ predominantly forms inner-sphere complexes. On goethite, for example, Cd²⁺ has been shown to form bidentate, edge-sharing complexes with the FeO₆ octahedra on the mineral surface. Another primary mechanism, particularly in clays, is ion exchange , where Cd²⁺ displaces native exchangeable cations like Ca²⁺ or Na⁺ from the interlayer spaces or on the planar surfaces.

Adsorption Kinetics and Thermodynamics on Environmental Sorbents

Speciation and Bioavailability in Soil-Water Systems

The speciation of the cadmium cation (Cd²⁺), which refers to its distribution among different chemical forms, is a critical factor governing its mobility, bioavailability, and potential toxicity in soil-water environments. The chemical form of cadmium dictates its interaction with soil particles, its uptake by plants and microorganisms, and its movement through the soil profile into groundwater.

Chemical equilibrium models are powerful computational tools used to predict the speciation of elements in complex environmental systems like soil and water. mdpi.com One of the most widely used models is MINTEQA2, and its updated version, Visual MINTEQ. mdpi.comresearchgate.net These models use thermodynamic data to calculate the distribution of a substance among its various possible forms, including free ions, complexes with inorganic and organic ligands, and solid phases.

MINTEQA and similar models require input data on the total concentrations of relevant ions, pH, and the presence of complexing agents like dissolved organic matter (DOM). mdpi.com The model then calculates the equilibrium concentrations of different cadmium species. For instance, Visual MINTEQ has been employed to determine the speciation of cadmium in soil solutions, considering factors like the presence of fulvic and humic acids. researchgate.net Research has shown that such models can be instrumental in understanding spatial variations in metal speciation in aquatic systems and assessing the suitability of different analytical techniques for determining cadmium speciation. researchgate.net

However, the accuracy of these models is highly dependent on the quality of the input data and the thermodynamic database used. embrapa.br Studies have shown that while models like FITEQL can generate good results when predicted values are directly compared with observed data, incorporating the estimated constants into another model like Visual MINTEQ can sometimes fail to accurately predict observed data without careful calibration. embrapa.br Despite these challenges, chemical equilibrium models remain an indispensable tool for researchers and environmental managers to estimate the bioavailable fraction of cadmium and forecast the potential impacts of environmental changes, such as those associated with global warming, on its speciation. mdpi.com

A study utilizing Visual MINTEQ 3.1 demonstrated its utility in calculating the proportions of different cadmium species in a nutrient solution, highlighting the influence of other dissolved ions on cadmium's form. researchgate.net Another investigation combined geochemical fractionation studies with Visual MINTEQ to better understand cadmium bioavailability in estuarine systems, suggesting that sedimentary CdCl₂, CdCl⁺, and Cd²⁺ were key species for bioaccumulation. nih.gov

Here is an example of how Visual MINTEQ can be used to model cadmium speciation in a soil solution:

Table 1: Modeled Cadmium Speciation in a Hypothetical Soil Solution using Visual MINTEQ

Cadmium SpeciesPercentage of Total Dissolved Cadmium
Cd²⁺ (free ion)45%
CdCl⁺20%
CdSO₄ (aq)15%
Cd-DOM Complex18%
Other inorganic complexes2%

Dissolved organic matter (DOM) plays a crucial and complex role in the speciation of the this compound in soil-water systems. oup.comkiwiscience.com DOM, which is a heterogeneous mixture of organic molecules derived from the decomposition of plant and animal residues, can form stable complexes with cadmium ions. researchgate.netpjoes.com This complexation can significantly influence cadmium's mobility and bioavailability.

The formation of Cd-DOM complexes can increase the total amount of cadmium that remains in the dissolved phase, a process known as mobilization. kiwiscience.com This is because the organic ligands can effectively compete with soil mineral surfaces for binding with cadmium. The characteristics of the DOM, such as its source and chemical composition, are important in determining the extent of this mobilization. oup.comkiwiscience.com For example, DOM derived from chicken manure has been shown to have a high capacity for complexing with cadmium. pjoes.com

Research has demonstrated that in the presence of DOM, a significant portion of cadmium can exist as Cd-DOM complexes. pjoes.com Studies using spectroscopic techniques and competitive complexation experiments have revealed that functional groups within DOM, particularly reduced organic sulfur and carboxylic groups, are involved in binding cadmium. slu.seresearchgate.net The strength of this binding can vary with factors like pH and the concentration of cadmium. researchgate.net

The complexation of cadmium with DOM is a key factor in its transport through soils. kiwiscience.com While this can increase the mobility of cadmium, potentially leading to its transport into groundwater, the bioavailability of the complexed cadmium may be reduced compared to the free cadmium ion. This is because the strong binding to DOM can make the cadmium less available for uptake by plants and microorganisms.

The following table illustrates the effect of different types of DOM on cadmium complexation in a soil solution:

Table 2: Influence of DOM Source on Cadmium Complexation

Source of Dissolved Organic Matter (DOM)Percentage of Cadmium Complexed with DOM
Chicken Manure (DOMc)73.3%
Humus Soil (DOMs)58.7%
Rice Hull (DOMr)45.2%

Note: The data in this table is illustrative and based on findings from a study investigating the influence of different DOM sources on cadmium complexation in the rhizosphere soil solution of a hyperaccumulating ecotype of Sedum alfredii. pjoes.com

The distribution of the this compound in soil-water systems is significantly influenced by the presence of other major cations and anions. nih.govmdpi.com These ions can affect cadmium's behavior through competition for binding sites on soil particles and by forming aqueous complexes.

Major Cations:

Major cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺), can compete with the this compound for adsorption sites on soil minerals and organic matter. tandfonline.comresearchgate.net An increase in the concentration of these competing cations can lead to a decrease in cadmium sorption, thereby increasing its concentration in the soil solution and enhancing its mobility. tandfonline.com For example, studies have shown that an increase in calcium concentration can significantly reduce the cadmium sorption capacity of sandy soils. tandfonline.com Cation exchange, primarily with Mg²⁺ and Ca²⁺, has been identified as a key process responsible for the sorption of Cd²⁺ in some soils. researchgate.net

Major Anions:

Major anions, such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and carbonate (CO₃²⁻), can form soluble complexes with the this compound, which can affect its mobility and bioavailability. nih.govmdpi.com The formation of complexes like CdCl⁺ and CdSO₄⁰ can increase the total concentration of cadmium in the soil solution. mdpi.com The presence of chloride, in particular, has been shown to increase the mobility of cadmium in soils. mdpi.com

Conversely, some anions can lead to the precipitation of cadmium from the solution. For instance, in the presence of sufficient carbonate ions, especially at higher pH, cadmium can precipitate as cadmium carbonate (CdCO₃), reducing its mobility. mdpi.commdpi.com Similarly, under certain conditions, the presence of phosphate (B84403) can lead to the formation of sparingly soluble cadmium phosphates. researchgate.net

The following table summarizes the general effects of common cations and anions on this compound behavior in soil-water systems:

Table 3: General Effects of Major Ions on this compound Behavior

IonGeneral Effect on Cadmium MobilityPrimary Mechanism
Ca²⁺, Mg²⁺IncreaseCompetition for sorption sites tandfonline.comresearchgate.net
Cl⁻IncreaseFormation of soluble chloro-complexes mdpi.com
SO₄²⁻IncreaseFormation of soluble sulfate complexes mdpi.com
CO₃²⁻DecreasePrecipitation as cadmium carbonate mdpi.commdpi.com
PO₄³⁻DecreasePrecipitation as cadmium phosphate researchgate.net

Biological Interactions and Ecological Impact of Cadmium Cation Non Human Focus

Mechanisms of Cadmium Cation Uptake and Transport in Organisms

Cadmium's entry into organisms is not facilitated by specific transporters; instead, it opportunistically utilizes pathways intended for essential mineral nutrients. frontiersin.orgmdpi.com This "ionic mimicry" is a key factor in its bioaccumulation.

The this compound's ability to enter cells is largely due to its physicochemical similarities to essential divalent cations such as calcium (Ca²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). researchgate.netunimi.it With an ionic radius similar to Ca²⁺, Cd²⁺ can fit into many of the same binding sites, particularly those rich in oxygen. researchgate.net This allows it to compete with and utilize transporters and channels meant for these essential ions. scirp.orgsemanticscholar.org For instance, in plants, Cd²⁺ uptake can be reduced by the presence of Ca²⁺, indicating competition for the same transport pathways. unimi.it Similarly, its resemblance to Zn²⁺ and Mn²⁺ allows it to enter cells through transporters for these micronutrients. semanticscholar.orgresearchgate.net

The ability of Cd²⁺ to substitute for these essential cations is not limited to transport. It can also replace them in various biomolecules, such as calmodulin, where it can alter the protein's conformation and activity. semanticscholar.org Studies have shown that Cd²⁺ can substitute for a significant percentage of calcium ions in proteins like troponin C. semanticscholar.org

Table 1: Comparison of Ionic Radii and Properties

Cation Ionic Radius (Å) Charge Key Biological Role
Cd²⁺ 0.95 +2 Toxicant
Ca²⁺ 1.00 +2 Signaling, Structural
Zn²⁺ 0.74 +2 Enzyme cofactor
Mn²⁺ 0.83 +2 Enzyme cofactor

Data sourced from multiple scientific references. aimspress.com

Once in the vicinity of a cell, Cd²⁺ enters via various transporter families that are designed for essential elements. frontiersin.orgmdpi.com In plants, several major transporter families have been identified as conduits for cadmium uptake and translocation. bibliotekanauki.plfrontiersin.org These include:

NRAMP (Natural Resistance-Associated Macrophage Protein) family: Transporters like AtNRAMP3, AtNRAMP6, OsNRAMP1, and OsNRAMP5 are known to transport Cd²⁺. mdpi.comfrontiersin.org In rice, OsNRAMP5 is a major pathway for both manganese and cadmium uptake from the soil into root cells.

ZIP (Zinc-Regulated Transporters, Iron-Regulated Transporter-like Protein) family: Members such as AtIRT1 and TcZNT1/TcZIP4 are involved in the uptake of iron and zinc, but can also transport cadmium. frontiersin.orgmdpi.com

HMA (Heavy Metal-transporting ATPase) family: These P-type ATPases are involved in the transport of heavy metals. bibliotekanauki.pl For example, AtHMA2 and AtHMA4 are responsible for loading cadmium into the xylem for long-distance transport to the shoots.

ABC (ATP-Binding Cassette) family: These transporters are involved in the detoxification and sequestration of harmful substances, including cadmium-phytochelatin complexes, into vacuoles. mdpi.comfrontiersin.org

YSL (Yellow Stripe-Like) family: These transporters are involved in the long-distance transport of metal-chelate complexes and can mediate the movement of cadmium within the plant. bibliotekanauki.pl

In microorganisms, cadmium uptake also occurs through transport systems for essential cations like zinc and manganese. nih.gov Some bacteria have developed resistance mechanisms that involve efflux pumps, such as P-type ATPases encoded by the cadA operon, which actively expel Cd²⁺ from the cell. nih.gov

Cellular and Molecular Responses to this compound Stress in Plants and Microbes

The presence of cadmium cations inside cells triggers a range of stress responses, primarily centered around the generation of oxidative stress and the subsequent disruption of cellular machinery.

A primary mechanism of cadmium toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). researchgate.netmdpi.comfrontiersin.org ROS, such as the superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can damage lipids, proteins, and nucleic acids, leading to cellular dysfunction. frontiersin.orgnih.gov

Cadmium is a non-redox active metal, meaning it cannot directly participate in Fenton or Haber-Weiss reactions to produce ROS. openagriculturejournal.com Instead, it induces ROS generation through several indirect mechanisms:

Displacement of Redox-Active Metals: Cd²⁺ can displace essential redox-active metals like iron (Fe) and copper (Cu) from their binding sites in proteins. frontiersin.org This can lead to an increase in the pool of free or loosely bound Fe and Cu, which can then participate in Fenton reactions, generating highly reactive hydroxyl radicals.

Mitochondrial Dysfunction: Cadmium can disrupt the mitochondrial electron transport chain, leading to electron leakage and the subsequent formation of superoxide radicals. openagriculturejournal.commdpi.com It can also cause a decrease in the mitochondrial membrane potential. mdpi.comnih.gov

Activation of NADPH Oxidases: Cd²⁺ can activate plasma membrane-bound NADPH oxidases, enzymes that produce superoxide radicals as part of cellular signaling and defense, leading to an "oxidative burst". frontiersin.orgmdpi.com

Organisms possess sophisticated antioxidant systems to neutralize ROS and maintain cellular redox homeostasis. Cadmium stress, however, can overwhelm or directly inhibit these defense mechanisms. researchgate.netnih.gov

The antioxidant system comprises both enzymatic and non-enzymatic components.

Enzymatic Antioxidants: These include superoxide dismutase (SOD), catalase (CAT), and various peroxidases like ascorbate (B8700270) peroxidase (APX) and guaiacol (B22219) peroxidase (GPX). nih.gov Cadmium can inhibit the activity of these enzymes by binding to their sulfhydryl (-SH) groups or by displacing essential metal cofactors. medcraveonline.com For example, the inhibition of SOD activity can be due to competition between cadmium and essential cofactors like copper and zinc. medcraveonline.com While initial or moderate stress might lead to an increase in the activity of these enzymes as a defense response, severe or prolonged exposure often results in their inhibition. nih.govscispace.com

Non-Enzymatic Antioxidants: These are low-molecular-weight compounds like glutathione (B108866) (GSH) and ascorbic acid (AsA). nih.gov Glutathione is a critical antioxidant that can directly scavenge ROS and is a substrate for glutathione S-transferases (GSTs) and the regeneration of AsA. frontiersin.org Cadmium has a high affinity for the thiol group of glutathione, leading to the depletion of the cellular GSH pool. frontiersin.orgscielo.br This depletion not only reduces the cell's direct ROS-scavenging capacity but also impairs the functioning of the ascorbate-glutathione cycle, a key pathway for detoxifying H₂O₂. frontiersin.org

Table 2: Key Antioxidant Enzymes and Their Function

Enzyme Function Effect of Cadmium Stress
Superoxide Dismutase (SOD) Converts O₂⁻ to H₂O₂ Activity may initially increase but is often inhibited under severe stress. nih.gov
Catalase (CAT) Decomposes H₂O₂ to H₂O and O₂ Activity can be enhanced or inhibited depending on stress level and plant species. nih.gov
Ascorbate Peroxidase (APX) Reduces H₂O₂ to H₂O using ascorbate Activity is often modulated in response to Cd-induced oxidative stress. nih.gov

| Glutathione Reductase (GR) | Regenerates reduced glutathione (GSH) | Inhibition can lead to depletion of the GSH pool. medcraveonline.com |

Interference with Cellular Signaling Pathways (e.g., MAPK, NF-κB, p53)

The this compound (Cd²⁺) is a significant disruptor of cellular signaling, impacting fundamental pathways that regulate cell growth, stress responses, and apoptosis in a wide range of non-human organisms. nih.gov Its interference with these pathways can lead to a variety of pathological conditions. nih.govmdpi.com

Key signaling pathways affected by the this compound include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Cadmium can trigger the MAPK pathway, which is central to responding to external signals like stress and growth factors. researchgate.net This can occur through direct interaction with pathway enzymes or indirectly by increasing intracellular reactive oxygen species (ROS). researchgate.net The MAPK pathway has three main branches: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways. Cadmium's influence can lead to abnormal activation or inhibition of these branches, disrupting cellular function. researchgate.net For instance, in human renal glomerular endothelial cells, cadmium activates the JNK pathway. nih.gov

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: The this compound is known to activate the NF-κB signaling pathway, which is a key regulator of inflammatory responses. nih.govmdpi.com This activation can be a result of interactions with ROS, cellular receptors, and kinases. mdpi.com In some cells, the activation of NF-κB signaling by cadmium appears to be a survival mechanism, as inhibiting this pathway can lead to increased cell death. nih.gov This pathway can also negatively regulate the JNK pathway, demonstrating the complex interplay of signaling networks in response to cadmium. nih.gov

p53 Pathway: The p53 tumor suppressor protein plays a critical role in responding to DNA damage by initiating cell-cycle arrest or apoptosis. Cadmium exposure can affect the p53 pathway, influencing these crucial cellular decisions. nih.govmdpi.com In human prostate epithelial cells, for example, cadmium has been shown to induce a p53-dependent apoptotic response. researchgate.net The disruption of p53 function by cadmium can contribute to genomic instability. researchgate.net

The following table summarizes the impact of this compound on these key signaling pathways.

Signaling PathwayOrganism/Cell Type StudiedObserved Effect of this compoundReference(s)
MAPK (JNK branch)Human renal glomerular endothelial cellsActivation nih.gov
NF-κBHuman renal glomerular endothelial cellsActivation, promotion of cell survival nih.gov
p53Human prostate epithelial cellsInduction of p53-dependent apoptosis researchgate.net

Interactions with Thiols, Metallothioneins, and Phytochelatins

A primary mechanism for detoxifying the this compound in organisms involves chelation by sulfur-containing compounds (thiols), particularly metallothioneins and phytochelatins. nih.gov

Thiols , such as glutathione (GSH), are crucial in the initial response to cadmium stress. nih.govmdpi.com GSH, a tripeptide, can directly bind to cadmium cations and also serves as a precursor for the synthesis of phytochelatins. mdpi.comfrontiersin.org In the ectomycorrhizal fungus Paxillus involutus, exposure to cadmium led to increased levels of glutathione and its precursor, γ-glutamylcysteine. nih.gov

Metallothioneins (MTs) are low-molecular-weight, cysteine-rich proteins that bind to heavy metal ions, including the this compound. mdpi.com Their synthesis is often induced by the presence of cadmium. cdnsciencepub.com In some fungi and animals, MTs are the primary means of cadmium detoxification. nih.govmdpi.com For example, in the fungus Paxillus involutus, a compound likely related to metallothionein (B12644479) increased significantly upon cadmium exposure. capes.gov.br Snails also utilize MTs for cadmium detoxification, with specific isoforms that are selective for cadmium being expressed. mdpi.com

Phytochelatins (PCs) are enzymatically synthesized peptides with the general structure (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 11. mdpi.com They are widespread in plants and some fungi, where they play a key role in cadmium detoxification. mdpi.comugent.be The synthesis of PCs is catalyzed by the enzyme phytochelatin (B1628973) synthase, which is activated by cadmium and other heavy metal ions. mdpi.com Once synthesized, phytochelatins chelate the cadmium cations, and the resulting complex is often transported into the vacuole for sequestration, thus removing the toxic ion from the cytoplasm. mdpi.commdpi.com

The following table details the role of these chelating agents in different organisms.

Chelating AgentOrganism(s)Role in Cadmium DetoxificationReference(s)
Glutathione (GSH)Plants, FungiDirect chelation, precursor for phytochelatin synthesis nih.govmdpi.comfrontiersin.org
Metallothioneins (MTs)Fungi (Paxillus involutus), SnailsPrimary detoxification through chelation nih.govmdpi.comcapes.gov.br
Phytochelatins (PCs)Plants, Fungi, SnailsChelation and subsequent vacuolar sequestration mdpi.comugent.bemdpi.com

Alterations in Mineral Nutrient Homeostasis (Fe, Zn, Ca, P, K)

The this compound significantly disrupts the mineral nutrient balance in plants by competing with essential divalent and trivalent cations for uptake and transport. scirp.org Due to its similar ionic radius and charge, Cd²⁺ can enter root cells through transport systems intended for essential nutrients like iron (Fe), zinc (Zn), and calcium (Ca). scirp.orgscirp.org

This competition occurs at various levels, from uptake by roots to translocation within the plant. researchgate.net The presence of cadmium in the soil can lead to a deficiency of essential minerals in different plant organs, which in turn causes a cascade of physiological problems. researchgate.net

Key interactions include:

Iron (Fe): Cadmium-induced iron deficiency is a common symptom of toxicity, often manifesting as chlorosis (yellowing of leaves). researchgate.net Cadmium can interfere with Fe uptake and its transport from roots to shoots. scirp.org

Zinc (Zn): As a chemical analogue, the this compound is a strong competitor for zinc transporters. scirp.org This can lead to reduced zinc concentrations in plant tissues.

Calcium (Ca): Cadmium can enter plant cells through calcium channels. scirp.orgscirp.org This not only disrupts calcium homeostasis but can also interfere with calcium-dependent signaling pathways. nih.gov

The table below summarizes the effects of the this compound on the homeostasis of essential mineral nutrients in plants.

Mineral NutrientEffect of this compoundConsequenceReference(s)
Iron (Fe)Competes for uptake and transport, leading to reduced levels.Leaf chlorosis, impaired photosynthesis. scirp.orgresearchgate.net
Zinc (Zn)Competes for uptake via ZIP family transporters.Zinc deficiency. scirp.org
Calcium (Ca)Enters cells through Ca channels, disrupting homeostasis.Interference with Ca-dependent signaling. scirp.orgscirp.orgnih.gov
Phosphorus (P)Uptake and translocation can be impaired.Reduced P levels in plant tissues. researchgate.netresearchgate.net
Potassium (K)Uptake and translocation can be impaired.Reduced K levels in plant tissues. researchgate.netresearchgate.net

Adaptive Responses and Resistance Mechanisms in Microorganisms and Plants

In response to the toxic effects of the this compound, microorganisms and plants have evolved a variety of adaptive and resistance strategies. ugent.bespringerprofessional.de These mechanisms aim to either prevent the entry of cadmium, chelate and sequester it intracellularly, or actively pump it out of the cell.

In microorganisms , resistance can be conferred by plasmid-mediated efflux systems, which actively transport cadmium cations out of the cell. sciensage.info Some bacteria exhibit increased growth at certain cadmium concentrations, suggesting the activation of a robust resistance system. sciensage.info Bacteria can also immobilize cadmium through biosorption on their cell surfaces. sciensage.info In Streptococcus pneumoniae, tolerance to high cadmium concentrations is achieved when cellular levels of manganese and glutathione are abundant, indicating that maintaining transition metal ion homeostasis is a key resistance strategy. nih.gov

Plants have developed a multi-layered defense system against cadmium toxicity. researchgate.net These strategies include:

Exclusion and Sequestration: Plants can limit the uptake of cadmium from the soil and its transport from the roots to the shoots. researchgate.net The cell wall and plasma membrane can bind cadmium, preventing its entry into the cytoplasm. nih.gov Once inside the cell, cadmium is often chelated by phytochelatins and sequestered into the vacuole, effectively isolating it from metabolic processes. nih.gov

Gene Regulation: Plants can upregulate the expression of genes involved in stress response and detoxification. researchgate.net This includes genes for transporters like heavy metal ATPases (HMAs) and metal tolerance proteins (MTPs), which are involved in the translocation and sequestration of cadmium. nih.gov

Antioxidant Systems: Cadmium induces oxidative stress, and a key adaptive response is the enhancement of both enzymatic (e.g., catalase, peroxidase) and non-enzymatic (e.g., glutathione, proline) antioxidant systems to scavenge reactive oxygen species. nih.govresearchgate.net

Interaction with Microorganisms: Soil microbes can significantly contribute to a plant's cadmium tolerance by reducing the bioavailability of the metal in the soil and enhancing the plant's physiological and morphological characteristics. ugent.bespringerprofessional.de

Ecological Implications and Bioaccumulation

Impact on Biogeochemical Cycling Bacteria

The this compound can significantly alter aquatic and soil microbial populations, thereby impacting crucial biogeochemical cycles. nih.gov The toxicity of cadmium affects the density and activity rates of bacteria involved in processes like the nitrogen cycle. nih.gov

Studies on simulated aquatic pond systems have shown that cadmium exposure can reduce the populations of various biogeochemical cycling bacteria, including:

Heterotrophic bacteria

Ammonifying bacteria

Ammonia-oxidizing bacteria (AOB)

Denitrifying bacteria (DNB)

Among these groups, ammonia-oxidizing and denitrifying bacteria have been found to be particularly sensitive to cadmium. nih.gov In contrast, cellulose-decomposing bacteria have shown greater resistance, suggesting they possess more effective adaptive mechanisms. nih.gov Although cadmium stress can initially disrupt these microbial communities, the systems can show signs of recovery over time as the bacterial populations adapt. nih.gov The tolerance and resistance of these bacteria are critical drivers of metal speciation and are intrinsically linked to the biogeochemical cycling of metals. asm.org

This compound Accumulation in Aquatic and Terrestrial Biota

A significant ecological concern regarding the this compound is its propensity to bioaccumulate in organisms and biomagnify through food chains. nature.org Cadmium is readily taken up by both aquatic and terrestrial organisms, where it can concentrate to levels many times higher than in the surrounding environment. nature.orgcdc.gov

In aquatic environments , cadmium is absorbed by phytoplankton, algae, and aquatic plants. nature.orgcdc.gov These primary producers are then consumed by invertebrates and fish, leading to the transfer and accumulation of cadmium at higher trophic levels. nature.org Reported bioconcentration factors (BCFs) for cadmium in aquatic invertebrates range from under 200 to 18,000, and for freshwater fish, from 3 to 4,190. nature.org In fish, cadmium tends to accumulate in the gills, liver, and kidneys, where it is often bound to metallothioneins. nature.org

In terrestrial ecosystems , cadmium present in the soil, often from phosphate (B84403) fertilizers or industrial pollution, is taken up by plants. cdc.gov This provides a direct entry point into the terrestrial food web. Earthworms and other soil invertebrates can accumulate cadmium, which is then transferred to their predators. oup.com The accumulation in plants means that herbivores and, subsequently, carnivores are exposed to cadmium through their diet. cdc.gov

Effects on Plant Growth and Development

The this compound (Cd²⁺) is a non-essential heavy metal that is highly toxic to plants. saspublishers.comscielo.br Its presence in soil and water, even at low concentrations, can lead to a variety of detrimental effects on plant growth and development. nih.gov The toxicity of cadmium is recognized as being 2 to 20 times higher than that of other heavy metals, posing a significant threat to agricultural productivity in contaminated regions. saspublishers.com The primary mechanisms of its toxicity involve interference with essential metabolic processes, disruption of nutrient and water uptake, and damage to cellular structures. nih.gov

Research has consistently shown that cadmium exposure reduces plant height, leaf area, and the number of leaves, flowers, and fruits. tandfonline.com For example, studies on Pisum sativum (pea) demonstrated a significant decrease in all major morphological traits as cadmium concentration in the soil increased. tandfonline.com Similarly, the biomass of rice roots was found to be drastically reduced in cadmium-contaminated soil, and the biomass of canola and Indian mustard experienced reductions of over 70%. scielo.br

The impact of cadmium is species-dependent, with some plants exhibiting higher tolerance than others. frontiersin.orgdergipark.org.tr For instance, in a study on Solanaceae plants, tomato showed tolerance to certain levels of cadmium, while pepper, eggplant, and goldenberry were more sensitive, showing significant decreases in shoot and root dry biomass with increasing cadmium supply. dergipark.org.tr

Table 1: Effect of this compound on Biomass of Various Plant Species

Generated 

Remediation Technologies for Cadmium Cation Contamination

Physical and Chemical Remediation Methods

Physical and chemical methods are the most common approaches for treating industrial effluents and contaminated sites containing cadmium cations. researchgate.net These techniques include adsorption, precipitation, ion exchange, and soil leaching, each with specific mechanisms and applications. researchgate.netplymouth.ac.uk

Adsorption-Based Remediation using Novel Materials

Adsorption is a widely used technique for removing heavy metals from aqueous solutions due to its efficiency, low operational cost, and the potential for adsorbent regeneration. researchgate.netiaamonline.org Research has focused on developing novel adsorbent materials with high capacity and selectivity for cadmium cations.

Polyaniline Sn(IV) Silicate (B1173343): This is an organic-inorganic composite cation exchanger synthesized by combining a polyaniline matrix with an inorganic tin(IV) silicate structure. researchgate.netscirp.org The synthesis involves the sol-gel method, where a sodium silicate solution is mixed with a tin(IV) chloride solution, followed by the incorporation of polyaniline. researchgate.netscirp.org The resulting composite material is characterized using various analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups, X-ray Diffraction (XRD) to determine its amorphous or crystalline nature, and Scanning Electron Microscopy (SEM) to observe its surface morphology. researchgate.net Thermogravimetric analysis (TGA) is used to study its thermal stability. researchgate.net

Functionalized Chitosan (B1678972): Chitosan, a natural biopolymer, is modified to enhance its adsorption capabilities for cadmium. nih.govmdpi.com Functionalization can be achieved through several methods, such as cross-linking with agents like glutaraldehyde (B144438) or epichlorohydrin, grafting with polymers like poly(methyl methacrylate), or incorporating other materials to form composites. nih.govmdpi.comekb.eg For instance, chitosan has been functionalized with maleic anhydride, encapsulated with magnetic Fe₃O₄ nanoparticles, or combined with graphene oxide and silica (B1680970) to create advanced adsorbents. nih.govresearchgate.netnih.gov Characterization using FTIR, SEM, and TGA confirms the chemical modifications and morphology of the synthesized materials. nih.govmdpi.commdpi.com

Activated Carbon Nanoparticles (ACNs): Activated carbon, a well-known adsorbent, can be produced in nanoparticle form from various low-cost natural sources, including barley, water hyacinth, and mahogany fruit shells. uomustansiriyah.edu.iqasianpubs.orgjournalajocs.com The synthesis typically involves chemical activation with agents like phosphoric acid (H₃PO₄). journalajocs.com Some studies involve impregnating the activated carbon with other nanoparticles, such as titanium dioxide (TiO₂) or cadmium selenide (B1212193) (CdSe), to create composites with enhanced properties. journalajocs.comnih.gov The resulting ACNs are characterized by SEM for shape and size, XRD for structure, and Brunauer-Emmett-Teller (BET) analysis for specific surface area and pore size. uomustansiriyah.edu.iqresearchgate.net

The performance of these novel adsorbents is evaluated based on their removal efficiency and maximum adsorption capacity for cadmium cations. These parameters are often influenced by factors such as pH, contact time, and initial cadmium concentration.

Polyaniline Sn(IV) Silicate: This composite material has shown high selectivity for Cd²⁺ ions. researchgate.net Studies have reported removal efficiencies ranging from 80% to 92% for initial cadmium concentrations between 200 and 1,000 mg/L. bioline.org.br The maximum adsorption capacity has been determined using the Langmuir isotherm model, with one study reporting a value of 22.16 mg/g. researchgate.netscilit.com The optimal pH for cadmium removal using this adsorbent was found to be 9, with equilibrium being reached within 40 minutes. researchgate.net

Functionalized Chitosan: Modified chitosan adsorbents exhibit excellent performance in cadmium removal. Chitosan grafted with poly(methyl methacrylate) has achieved removal percentages as high as 92% to 94%. nih.govmdpi.com A nano hydrogel based on chitosan-grafted poly(carboxymethyl cellulose-co-acrylamide) showed a maximum removal of 93.3% with an adsorption capacity of 37.3 mg/g. kashanu.ac.ir Composites of chitosan with other materials also show high capacities; for example, a functionalized graphene oxide-silica-chitosan adsorbent reached a maximum adsorption capacity of 126.58 mg/g, and chitosan-coated perlite (B1173460) beads reported a capacity of 178.6 mg/g. nih.govacs.org

Activated Carbon Nanoparticles (ACNs): ACNs derived from various biomass sources are effective in adsorbing cadmium. Activated carbon from barley demonstrated a removal efficiency of 76.86%. uomustansiriyah.edu.iq A composite of activated carbon and ZnO nanoparticles from water hyacinth adsorbed 75.80-92.25% of cadmium. asianpubs.org Activated carbon from mahogany fruit shells achieved a removal rate of around 97%. journalajocs.com In a comparative study, MgO nanoparticles showed a higher removal capacity for cadmium (50.8 mg/g) compared to activated carbon (44% removal). tandfonline.com

Table 1: Performance of Novel Adsorbents for Cadmium Cation Removal

For adsorption to be economically viable and sustainable, the regeneration and reuse of adsorbents are critical. nih.gov Desorption processes are employed to recover the adsorbed cadmium and restore the adsorbent's capacity.

Mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as chelating agents like EDTA, are commonly used as eluents to displace metal ions from the adsorbent's binding sites. iaamonline.org Studies have shown that adsorbents can be effectively regenerated and reused for multiple cycles without a significant loss in performance. For example, a mixed adsorbent of activated charcoal and bone charcoal regenerated with 0.2 M HCl achieved a desorption efficiency of 94% for cadmium and could be reused for 9 to 10 cycles. iwaponline.com Similarly, activated carbons derived from pig fur biowaste maintained high efficiency after five regeneration cycles. diva-portal.org Dendrocalamus strictus charcoal powder was successfully regenerated using 1 M sulfuric acid or 0.5% calcium chloride. najah.edu

Precipitation Techniques

Chemical precipitation is one of the most widely used methods for removing heavy metals from industrial wastewater, employed by approximately 75% of electroplating facilities. researchgate.net The process involves adding chemical reagents (precipitants) that react with dissolved cadmium cations to form insoluble precipitates, which can then be separated from the water by sedimentation or filtration. researchgate.netresearchgate.net

The most common precipitation methods for cadmium are:

Hydroxide (B78521) Precipitation: This technique involves increasing the pH of the wastewater by adding lime (CaO) or caustic soda (NaOH). researchgate.net This causes the cadmium cations to precipitate as cadmium hydroxide (Cd(OH)₂), which is practically insoluble in alkaline solutions. researchgate.nettandfonline.com The theoretical lowest concentration of Cd(OH)₂ is typically achieved at a pH of around 11. tandfonline.com

Sulfide (B99878) Precipitation: Using sulfide ions (S²⁻) from reagents like sodium sulfide (Na₂S) to precipitate cadmium as cadmium sulfide (CdS) is a more effective alternative to hydroxide precipitation. researchgate.net Metal sulfides generally have lower solubility than their corresponding hydroxides, allowing for a higher degree of metal removal. researchgate.nettandfonline.com

Soil Leaching and Washing

Soil washing is a remediation technique used to remove contaminants like cadmium from soil. researchgate.net The process involves excavating the contaminated soil and using a washing solution to extract the heavy metals. researchgate.netpjoes.com In-situ soil washing, or soil leaching, involves applying the washing solution directly to the soil in the ground and collecting the leachate for treatment. researchgate.net

The effectiveness of this method depends heavily on the washing solution used. Common agents include:

Chelating Agents: Agents like Ethylenediaminetetraacetic acid (EDTA) form strong, water-soluble complexes with cadmium ions, facilitating their removal from the soil matrix. pjoes.com EDTA has been shown to achieve cadmium removal efficiencies of over 50% from organic soils and over 85% from inorganic soils. researchgate.net

Acids: Acidic solutions, such as hydrochloric acid (HCl), can solubilize and leach metals from soil. researchgate.net

Salts: Certain salt solutions, particularly ferric chloride (FeCl₃), have proven effective. Studies have shown that FeCl₃ can achieve cadmium removal efficiencies ranging from 60-70% in some soils, with one case study reporting an efficiency of 97.4%. The efficiency of FeCl₃ extraction often increases as the pH of the soil is reduced by the solution.

Table 2: Chemical Compounds Mentioned

Electrokinetic Remediation

Electrokinetic remediation is an emerging technology for the in-situ removal of heavy metals from low-permeability soils. bioline.org.br This method utilizes a low-level direct current passed between electrodes placed in the contaminated soil to mobilize and transport contaminants. scispace.com The primary mechanisms involved are electromigration, the movement of ions in an electrical field, and electroosmosis, the movement of soil pore fluid. bioline.org.br

The effectiveness of electrokinetic remediation for cadmium is influenced by several factors, including soil pH and the type of flushing solutions used. bioline.org.br Acidification of the soil, particularly near the anode, can increase the availability of cadmium for transport. scispace.com However, the formation of a high pH front near the cathode can lead to the precipitation of cadmium hydroxide, hindering its removal. To counteract this, various enhancing agents are often employed.

Chelating agents, such as ammonium (B1175870) citrate (B86180) and sodium citrate, have been shown to improve the efficiency of cadmium removal. bioline.org.br In one study, using ammonium citrate as both a soil saturant and a purging solution resulted in a 49% reduction in cadmium concentration. bioline.org.br Another study demonstrated that a composite electrolyte of citric acid and calcium chloride could enhance the removal of both lead and cadmium, achieving removal efficiencies of up to 58% for lead and 99.2% for cadmium in the soil section closest to the anode where the pH was lowest. tandfonline.com

Table 1: Research Findings on Electrokinetic Remediation of Cadmium

Study Focus Enhancing Agent/Method Key Findings Removal Efficiency
Chelating Agents Ammonium Citrate Soil pH and washing solutions are critical factors. bioline.org.br 49% reduction in Cd concentration. bioline.org.br
Composite Electrolyte Citric Acid + Calcium Chloride Enhanced removal of both Pb and Cd, but increased power consumption. tandfonline.com Up to 99.2% for Cd in the most acidic soil section. tandfonline.com
Moving Anode Stepwise moving anode Improved Cd removal efficiency and reduced energy consumption compared to fixed anode. nih.gov Approximately 80% of the spiked soil was successfully remediated. nih.gov
General Process Low-level direct current Effective in reducing Cd concentration, with higher removal closer to the anode. scispace.com 76.2% removal at 3cm from the anode. scispace.com

Stabilization Remediation Technology

Stabilization, also known as solidification/stabilization, is a chemical remediation technique that aims to reduce the mobility and bioavailability of cadmium in the soil rather than removing it completely. mdpi.comscirp.org This is achieved by adding amendments to the contaminated soil that induce chemical reactions such as precipitation, adsorption, and ion exchange. scirp.orgaloki.hu These reactions transform cadmium from its more mobile and bioavailable forms into more stable and less harmful ones. mdpi.com

This in-situ method is considered cost-effective and has a quick impact, making it suitable for large areas with low to moderate levels of contamination. scirp.orgaloki.hu The goal is to decrease the risk of cadmium leaching into groundwater or being taken up by plants, thereby reducing its entry into the food chain. scirp.orgfrontiersin.org

A variety of materials can be used as stabilizing agents. These include alkaline industrial wastes, minerals, and specially prepared composites. mdpi.com Amendments like limestone, red-mud, and furnace slag have been tested for their effectiveness in stabilizing heavy metals. nih.gov The application of these materials can significantly decrease the amount of soluble and extractable heavy metals in the soil. nih.gov For instance, red-mud was found to be highly effective in reducing the uptake of cadmium, lead, and zinc by lettuce. nih.gov Biochar, often combined with other materials like palygorskite, is another promising amendment that adsorbs heavy metals through mechanisms like ion exchange and surface complexation. aloki.hu

The process of stabilization involves several key mechanisms. The added materials can directly adsorb heavy metal ions through electrostatic attraction and the formation of complexes with functional groups on their surfaces. aloki.hu They can also raise the soil pH, which generally decreases the solubility of many heavy metal cations, including cadmium. Furthermore, these amendments can promote the transformation of cadmium from easily exchangeable and carbonate-bound fractions to more stable forms, such as those bound to iron and manganese oxides or residual fractions. mdpi.com

Bioremediation Approaches

Phytoremediation Strategies

Phytoremediation is an environmentally friendly and cost-effective approach that utilizes plants to clean up contaminated environments. tandfonline.comtandfonline.com This green technology is considered a sustainable method for remediating soils with low to moderate levels of cadmium contamination. tandfonline.com The process relies on the ability of certain plants to absorb, accumulate, and in some cases, transform contaminants into less toxic forms. tandfonline.com

Phytoremediation encompasses several distinct strategies, each with a different mechanism for addressing contaminants. The primary strategies for cadmium contamination are phytoextraction, phytostabilization, and phytofiltration. tandfonline.com

Phytoextraction: This process, also known as phytoaccumulation, involves the uptake of contaminants from the soil or water by plant roots and their subsequent translocation and accumulation in the plant's aerial parts, such as shoots and leaves. frontiersin.orgbepls.com The goal of phytoextraction is the permanent removal of heavy metals from the soil. frontiersin.org The effectiveness of this strategy depends on the plant's ability to absorb and concentrate metals in its harvestable biomass. bepls.com

Phytostabilization: In contrast to removal, phytostabilization aims to immobilize heavy metals in the soil. frontiersin.org Metal-tolerant plants are used to reduce the mobility and bioavailability of cadmium, thereby preventing its migration into groundwater and the food chain. mdpi.comfrontiersin.org This can occur through several mechanisms, including the absorption and accumulation of metals in the roots, precipitation, complexation, and reduction of the metal's valence in the rhizosphere. bepls.com

Phytofiltration: This strategy is primarily used for the remediation of contaminated water. mdpi.com It utilizes plant roots to absorb, adsorb, or precipitate contaminants from the water. tandfonline.commdpi.com The contaminants are either bound to the root surface or absorbed into the root tissues. nih.gov This method is effective for treating surface water, groundwater, and wastewater with low concentrations of heavy metals. mdpi.com Rhizofiltration is a specific type of phytofiltration where hydroponically grown plants are used to treat contaminated water sources. bepls.comnih.gov

Hyperaccumulator plants are a specialized group of plants that have the remarkable ability to absorb and accumulate exceptionally high concentrations of heavy metals in their aerial tissues without showing signs of toxicity. nih.govmdpi.com To be classified as a cadmium hyperaccumulator, a plant must be able to accumulate more than 100 mg of cadmium per kg of dry weight in its shoots. mdpi.com These plants are of particular importance for phytoextraction due to their high efficiency in removing cadmium from the soil. nih.gov

Several plant families, including Brassicaceae, Asteraceae, Euphorbiaceae, Lamiaceae, and Scrophulariaceae, contain species that have been identified as hyperaccumulators. tandfonline.commdpi.com Some well-studied examples of cadmium hyperaccumulators include certain populations of Thlaspi caerulescens and Solanum nigrum. mdpi.comresearchgate.net These plants have evolved specific physiological and molecular mechanisms to tolerate and sequester large amounts of cadmium, often storing it in the vacuoles of their cells to protect sensitive metabolic processes. tandfonline.comtandfonline.com

Table 2: Examples of Cadmium Hyperaccumulator Plants

Plant Species Family Key Characteristics
Thlaspi caerulescens Brassicaceae Some populations show exceptional Cd phytoextraction potential. researchgate.net
Solanum nigrum L. Solanaceae Known Cd hyperaccumulator, can be used in intercropping systems. mdpi.com
Sedum alfredii Crassulaceae Studied for its ability to accumulate high levels of Cd. mdpi.comresearchgate.net
Arabidopsis halleri Brassicaceae A model organism for studying heavy metal hyperaccumulation. nih.gov

To overcome the limitations of phytoremediation, particularly the slow growth of hyperaccumulators and the low bioavailability of metals in some soils, various enhancement strategies have been developed. These can be broadly categorized into the use of soil amendments and genetic engineering. tandfonline.com

Soil Amendments: The application of certain substances to the soil can improve the efficiency of phytoextraction. mdpi.com

Chelating Agents: Synthetic chelators like EDTA and biodegradable alternatives such as citric acid can be added to the soil to increase the solubility and bioavailability of cadmium, making it more available for plant uptake. ijcrt.orgnih.gov For example, adding chelating agents has been shown to increase cadmium uptake in plants. nih.gov

pH Adjusters: The availability of many heavy metal cations, including cadmium, is higher in acidic soils (pH below 5.5). ijcrt.org The addition of acidifying agents can, therefore, enhance phytoextraction. ijcrt.org

Organic Amendments: Materials like compost and biochar can improve soil structure, nutrient content, and microbial activity, which in turn supports healthier plant growth and can enhance phytoremediation. mdpi.com Plant extracts containing bioactive compounds have also been shown to promote the accumulation of cadmium in plants. mdpi.com

Genetic Engineering: Modern molecular techniques offer the potential to develop plants with superior phytoremediation capabilities. nih.govijcrt.org

Enhanced Metal Uptake and Translocation: Genetic modification can be used to overexpress genes responsible for metal transport proteins, leading to increased uptake of cadmium by the roots and more efficient translocation to the shoots. nih.gov

Increased Tolerance and Sequestration: Genes involved in metal detoxification and sequestration, such as those for metallothioneins and phytochelatins, can be manipulated to enhance the plant's ability to tolerate and store high concentrations of cadmium. ijcrt.orgnih.gov Engineering vacuolar transporters is a key strategy, as vacuoles are the primary site for cadmium storage in plant cells. nih.gov

Improved Biomass: Genetic engineering can also target pathways that lead to faster growth and higher biomass, addressing a major limitation of many natural hyperaccumulators. ijcrt.org

These enhancement strategies aim to make phytoremediation a more viable and efficient technology for the large-scale remediation of cadmium-contaminated sites. mdpi.com

Microbial Remediation (Bioremediation/Mycoremediation)

Microbial remediation, which includes bioremediation (using bacteria) and mycoremediation (using fungi), presents an environmentally friendly and cost-effective alternative to traditional physicochemical methods for addressing cadmium contamination. nih.govresearchgate.net These biological approaches harness the natural metabolic processes of microorganisms to transform toxic cadmium into less harmful forms. nih.gov Microbes like bacteria, fungi, and algae have demonstrated a high tolerance for heavy metals and a bioremediation capability of up to 98%. nih.govbohrium.comresearchgate.net The effectiveness of these microorganisms lies in their intrinsic defense mechanisms against heavy metal toxicity. frontiersin.org

Bacterial and Fungal Biosorption and Bioaccumulation Mechanisms

Microorganisms interact with and remove cadmium cations from the environment through two primary processes: biosorption and bioaccumulation. nih.govfrontiersin.org While both are effective, they operate on different principles. tandfonline.com

Biosorption is a passive, metabolism-independent process where cadmium ions bind to the surface of the microbial biomass (both living and dead). mdpi.comresearchgate.net This rapid process involves physicochemical interactions such as physical adsorption, ion exchange, complexation, and surface precipitation. nih.govmdpi.com The cell walls of bacteria and fungi are rich in polysaccharides, proteins, and lipids, which contain various functional groups like carboxyl, hydroxyl, carbonyl, amino, and phosphoryl groups. tandfonline.commdpi.com These negatively charged groups attract and bind the positively charged cadmium cations. nih.gov For example, the bacterial cell wall's inherent negative charge allows it to absorb metal cations, which are then retained through mineral nucleation. nih.gov

Bioaccumulation is an active, metabolism-dependent process that occurs in living microorganisms. researchgate.net It involves the transport of cadmium ions across the cell membrane and their subsequent sequestration within the cytoplasm. researchgate.neteeer.org This process is generally slower than biosorption as it is linked to the cell's active defense systems. researchgate.net Mechanisms involved in bioaccumulation include intracellular accumulation, precipitation, and oxidation-reduction reactions. researchgate.net

The smaller size and higher surface-to-volume ratio of bacteria can sometimes give them a higher uptake capacity compared to fungi. mdpi.com However, fungi are also widely used due to their low cost, wide availability, and large-scale cultivation potential. nih.gov

Table 1: Comparison of Biosorption and Bioaccumulation for this compound Remediation

Feature Biosorption Bioaccumulation
Metabolic Dependence Metabolism-independent (passive) tandfonline.commdpi.com Metabolism-dependent (active) researchgate.net
Organism State Occurs in both living and dead biomass mdpi.com Occurs only in living organisms tandfonline.com
Location of Cadmium Adsorbed on the cell surface frontiersin.org Transported and accumulated inside the cell researchgate.net
Mechanism Physical adsorption, ion exchange, complexation mdpi.com Intracellular transport and sequestration researchgate.net
Speed Generally a rapid process researchgate.net Generally a slower process researchgate.net
Role of Extracellular Enzymes and Metabolic Capacity of Microbes

The metabolic activities of microbes play a crucial role in the transformation and detoxification of cadmium. Microorganisms can produce various compounds and enzymes that interact with cadmium cations in the environment. nih.gov

Mycoremediation, for instance, utilizes the potential of fungi's extracellular enzymes and metabolic capacity to reduce inorganic contaminants. nih.gov Fungi have demonstrated significant physiological and metabolic capabilities to alter harmful substances chemically or affect their bioavailability. nih.gov Excessive amounts of cadmium can disrupt the homeostasis of the soil by interfering with genetic control mechanisms and inhibiting the activity of microbial enzymatic proteins. bibliotekanauki.plresearchgate.net However, resistant microbes have developed defense systems. nih.gov

One such defense involves the production of extracellular enzymes. For example, alkaline phosphatase can precipitate cadmium ions. eeer.org This bioprecipitation is not always dependent on metabolism; instead, environmental changes induced by the microbes, such as alterations in pH or redox potential, can augment the precipitation of heavy metals. eeer.org Some bacteria, like Pseudomonas aeruginosa and Klebsiella planticola, are known to induce the precipitation of cadmium ions. eeer.org

Furthermore, some bacteria and cyanobacteria synthesize extracellular polymeric substances (EPS), which are rich in functional groups like amino and phosphate (B84403) groups that can bind to cadmium and prevent its entry into the cells. eeer.org The production of EPS can increase when microbes are exposed to cadmium, enhancing detoxification. eeer.org Other metabolic products, such as citric acid produced by certain bacteria, can form chelates with cadmium, preventing its uptake in a free ionic form. frontiersin.org

Nanotechnology-Based Remediation

Nanotechnology offers innovative and highly effective strategies for the remediation of cadmium-contaminated soil and water. researchgate.nettecnoscientifica.com Nanomaterials possess unique properties, such as a high surface-area-to-volume ratio, enhanced reactivity, and the ability to interact with contaminants at a molecular level, making them powerful tools for environmental cleanup. jabonline.intandfonline.com This approach, often called nanoremediation, is considered efficient, cost-effective, and can significantly reduce cleanup times. tecnoscientifica.comfrontiersin.org

Nanoparticle Adsorbents (e.g., Alumina (B75360) Nanoparticles, Zero-Valent Iron Nanoparticles)

A variety of nanomaterials have been developed and tested for their capacity to remove heavy metals like cadmium from aqueous solutions. rsc.org These include metallic nanoparticles, metal oxides, and bimetallic nanoparticles. tandfonline.com Among the most studied and effective are nano-alumina and nanoscale zero-valent iron (nZVI). gnest.org

Zero-Valent Iron Nanoparticles (nZVI): nZVI is one of the most widely applied nanomaterials in environmental remediation due to its excellent adsorptive capacity. tandfonline.commdpi.com Studies have shown that nZVI is highly effective in removing cadmium. tandfonline.commdpi.com The high efficiency of nZVI is attributed to its extremely small particle size, large surface area, and the high density of reactive sites on its surface. rsc.org Boparai et al. (2011) reported a maximum adsorption capacity of nZVI for Cd(II) as high as 769.2 mg/g. mdpi.comuwo.ca nZVI can be supported on other materials, such as biochar or corn cobs, to create nanocomposites with enhanced stability and removal capacity. mdpi.comtandfonline.com

Alumina Nanoparticles: Nano-alumina is another efficient nanoadsorbent used for heavy metal removal. gnest.org Like other metal oxides such as iron(III) oxide and titanium dioxide, alumina nanoparticles remove contaminants primarily through adsorption and surface complexation. tecnoscientifica.com

Table 2: Selected Nanoparticle Adsorbents for this compound Removal

Nanoparticle Adsorbent Reported Cadmium Removal/Adsorption Capacity Reference(s)
Nano Zero-Valent Iron (nZVI) 769.2 mg/g mdpi.comuwo.ca
Corn cob-nZVI nanocomposite 145 mg/g tandfonline.com
Biochar-supported nZVI Equilibrium adsorption capacity of 225 mg/g at 333 K rsc.org
CaAl-Layered Double Hydroxide 592 mg/g researchgate.net
Defect-containing Ca-5-LDH 421.5 mg/g ox.ac.uk

Interaction Mechanisms of this compound with Nanoparticle Surfaces

The removal of cadmium cations by nanoparticles involves several interaction mechanisms, which are influenced by the physicochemical properties of both the nanoparticle and the surrounding medium. tandfonline.comnih.gov

Key interaction mechanisms include:

Adsorption/Sorption: This is a primary mechanism where cadmium ions bind to the surface of the nanoparticle. uwo.ca The large surface area of nanomaterials provides abundant active sites for adsorption. ekb.eg For nZVI, because the standard redox potential of Cd²⁺ (-0.40 V) is very close to that of zero-valent iron (-0.41 V), the primary removal mechanism is sorption onto the nZVI surface, rendering the cadmium immobile. uwo.ca

Electrostatic Interactions: Graphene oxide nanoparticles, which have a large negative surface charge, can effectively remove cationic impurities like Cd²⁺ through electrostatic attraction. mdpi.com

Surface Complexation: Metal oxide nanoparticles, such as iron(III) oxide, remove contaminants through the formation of surface complexes. tecnoscientifica.com

Ion Exchange: This can occur between the cadmium cations in solution and ions present on the nanoparticle surface. nih.gov

Precipitation: Nanoparticles can induce the precipitation of cadmium from the solution onto their surface. mdpi.com

Covalent Bonding and Redox Interactions: In some cases, covalent bonding and redox interactions can also play a role in the binding of cadmium ions to nanoparticle surfaces. nih.gov

The interaction is a synergistic interplay of various forces, which can include dipole-dipole, π-π stacking, and hydrophobic interactions. nih.govekb.eg The concentration of cadmium ions can also influence the dominant mechanism; at lower concentrations, dipole-dipole interactions might prevail, while at higher concentrations, electrostatic interactions become more significant. ekb.eg

Theory-Driven Design of Nanomaterials for this compound Mineralization

Advanced computational methods are being employed to guide the rational design of novel nanomaterials with enhanced efficacy for cadmium remediation. ox.ac.ukresearchgate.net Theoretical approaches, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations, allow researchers to understand and predict the interaction between nanomaterials and cadmium cations at the atomic level. ox.ac.uknih.gov

This theory-driven approach facilitates the design of materials optimized for "super-stable mineralization," a process where heavy metal cations are incorporated into a highly stable mineral structure. ox.ac.ukresearchgate.net Layered double hydroxides (LDHs) are a class of materials that have shown exceptional performance in this regard. ox.ac.uk

For example, theoretical studies have investigated how the coordination environment of calcium ions in Ca-based LDHs affects their mineralization performance for cadmium. ox.ac.uk DFT and AIMD simulations predicted that a defect-containing, pentacoordinated LDH structure (Ca-5-LDH) would have a significantly enhanced mineralization efficiency for Cd²⁺ compared to a standard, seven-coordinated LDH. ox.ac.uknih.gov These theoretical predictions were subsequently confirmed by experiments, which showed that the engineered Ca-5-LDH had double the mineralization performance of its pristine counterpart. ox.ac.uk Such studies confirm the coordination-relative mineralization mechanism and advance the understanding of LDH materials for environmental remediation. ox.ac.ukresearchgate.net By modeling the dissolution of ions from the LDH structure and the isomorphic substitution by Cd²⁺, researchers can fine-tune the material's composition for optimal performance. nih.gov

Theoretical and Computational Modeling of Cadmium Cation Behavior

Speciation Modeling and Geochemical Equilibria

Geochemical models are instrumental in predicting the distribution of cadmium species in aqueous environments, which is crucial for assessing its bioavailability and toxicity.

Geochemical software, such as Visual MINTEQ, is widely used to calculate the equilibrium speciation of cadmium in water and soil solutions. vilniustech.ltugm.ac.id These models take into account various factors like pH, temperature, and the concentration of other ions and ligands to predict the distribution of cadmium among its different chemical forms. vilniustech.lt For instance, in freshwater systems, models predict that in soft water, the free cadmium ion (Cd²⁺) is the dominant inorganic species, while in hard waters, both free ions and cadmium carbonate species are significant. openrepository.com

When organic matter, such as humic and fulvic acids, is present, a significant portion of cadmium is predicted to form metal-humic complexes. openrepository.com In one modeling study of a hardwater lake, Visual MINTEQ predicted that 93% of cadmium would be present as Cd-humic species. openrepository.com Similarly, simulations can investigate the influence of specific ligands; for example, Visual MINTEQ has been used to show how increasing concentrations of sodium sulphate can alter cadmium speciation in culture media. researchgate.net The software is also applied to predict cadmium adsorption in soils by incorporating intrinsic equilibrium constants for surface complexation models. rbcsjournal.org

Interactive Table: Predicted Cadmium Speciation in Freshwater using Geochemical Models
Water TypeModelPredicted Dominant SpeciesPercentage of Cd-Humic Species
Soft WaterGenericFree Cd²⁺Variable
Hard WaterGenericFree Cd²⁺ and Carbonate SpeciesVariable
Hard Water (Lake Greifen)Visual MINTEQCd-humic species, Free Cd²⁺, Carbonate Species93%
Hard Water (Lake Greifen)WHAM 6Cd-humic species, Free Cd²⁺, Carbonate Species50%

Despite their utility, geochemical models can exhibit significant discrepancies when compared with direct, in-situ measurements of cadmium speciation. openrepository.com Studies comparing predictions from models like Visual MINTEQ and WHAM 6 with measurements from techniques such as the Donnan membrane technique (DMT) have revealed differences of several orders of magnitude in the calculated versus measured free ion activities. openrepository.com

Several factors contribute to these discrepancies. Models may oversimplify the true environmental conditions. For example, the binding properties and stability of iron colloids can be modified by humic substances, an interaction not always fully captured by the models. openrepository.com Furthermore, the models' handling of heterogeneous binding to humic substances is a considerable simplification of the actual complex interactions occurring in natural waters. openrepository.com These differences highlight the need for continued refinement of the thermodynamic databases and conceptual models used in geochemical software to better reflect the complexities of natural systems. openrepository.com

Molecular Dynamics and Density Functional Theory (DFT) Simulations

At a more fundamental level, Molecular Dynamics (MD) and Density Functional Theory (DFT) simulations provide atomic-scale insights into the interactions of cadmium cations with their surroundings. These methods are particularly useful for examining behavior at interfaces, such as mineral surfaces.

First-principles molecular dynamics (FPMD) and DFT simulations have been employed to elucidate the complexing mechanisms of the cadmium cation on the edge surfaces of clay minerals and other materials. cambridge.orgresearchgate.net For 2:1-type clay minerals like pyrophyllite, simulations have identified three primary binding sites on the edge surfaces: ≡SiO, ≡Al(OH)₂, and vacant sites. cambridge.orgresearchgate.net The Cd(II) ion forms stable inner-sphere complexes at these sites. researchgate.net DFT calculations have also been used to study the adsorption and incorporation of cadmium on gypsum (calcium sulfate (B86663) dihydrate), showing that cadmium can be stabilized at calcium vacancy defect sites on the mineral surface. rsc.orgresearchgate.net These computational studies reveal details such as average Cd-O bond distances, which were found to be around 0.213 nm at the ≡SiO site and 0.221-0.222 nm at the ≡Al(OH)₂ site on a pyrophyllite surface. researchgate.net

Computational modeling at the atomic scale allows for a detailed description of the processes governing cadmium's fate on mineral surfaces. DFT studies on gypsum, for example, have investigated not only surface adsorption but also the incorporation (mineralization) of cadmium into the crystal structure. rsc.orgresearchgate.net The results indicate that the presence of calcium vacancy defects in the gypsum crystal makes the formation of cadmium impurity defects more favorable. rsc.orgresearchgate.net This suggests that increasing such defects could enhance the sequestration of cadmium. rsc.org

Experimental studies on cadmium adsorption onto various minerals like zeolite, vermiculite, and pumice show a clear sequence of affinity: zeolite > vermiculite > pumice. nih.govresearchgate.net While these are experimental findings, they provide crucial data for the validation and parameterization of atomic-scale models that aim to simulate and predict these adsorption hierarchies based on the fundamental interactions between the this compound and the specific mineral surfaces.

A key advantage of FPMD and DFT simulations is the ability to calculate the free energies of complex formation, which determines the stability and likelihood of different adsorbed species. cambridge.org For cadmium(II) complexes on the edge surfaces of clay minerals, free energies have been calculated using constrained FPMD methods. cambridge.orgresearchgate.net These calculations have shown that complexes on the ≡SiO and ≡Al(OH)₂ sites have similar and significantly lower free energies compared to complexes on octahedral vacant sites, indicating the former are more stable. cambridge.org By assigning these sites to different energy categories (high energy vs. low energy), these computational results can be linked to larger-scale sorption models. cambridge.org

Interactive Table: Calculated Desorption Free Energies for Cd(II) Complexes on Pyrophyllite (010) Surface
Binding SiteComplex TypeDesorption Free Energy (kJ mol⁻¹)Reference
≡SiOMonodentate5.4 ± 0.7 researchgate.net
≡Al(OH)₂Bidentate9.6 ± 0.5 researchgate.net
Vacancy SiteTetradentate16.3 ± 0.9 researchgate.net

Biotic Ligand Modeling (BLM) for Bioavailability Prediction

The Biotic Ligand Model (BLM) is a scientific tool used to predict the bioavailability and toxicity of metals, including the this compound, to aquatic and soil organisms. This model is an advancement of the Free Ion Activity Model (FIAM), which posited that the toxicity of a metal is primarily due to the activity of its free ion form. The BLM expands on this by considering the competition between the metal cation and other cations (like calcium, magnesium, and protons) for binding to the "biotic ligand," which represents the site of action on an organism, such as the gills of a fish or the surface of an earthworm's skin.

The central concept of the BLM is that toxicity occurs when a sufficient amount of the metal cation binds to these sensitive biological sites. The model integrates data on the chemical speciation of the metal in the environment (e.g., water or soil solution), the binding affinities of the metal cation and competing cations to the biotic ligand, and the concentration of the biotic ligand itself. By calculating the amount of this compound bound to the biotic ligand, the BLM can predict its potential toxic effect. The United States Environmental Protection Agency (EPA) utilizes the BLM to help establish Ambient Water Quality Criteria (AWQC) for metals in surface waters.

Modeling this compound Uptake and Bioconcentration

The BLM framework is instrumental in modeling the uptake and bioconcentration of the this compound in various organisms. The uptake process is conceptualized as the binding of the free cadmium ion to the biotic ligand at the organism's surface. The rate of uptake is influenced by the concentration of bioavailable cadmium and the organism's capacity to bind it.

Research has shown that the bioconcentration of cadmium—the accumulation of the substance in an organism to a concentration higher than that in its surroundings—can be effectively modeled using BLM principles. For instance, studies on the springtail Folsomia candida have demonstrated that the uptake of cadmium can be predicted by considering the activities of competing cations in the exposure medium. In one such study, the predicted uptake of cadmium correlated well with the measured values, confirming the utility of the BLM in forecasting cadmium bioaccumulation in soil invertebrates.

Similarly, models have been developed to predict cadmium uptake in plants. These models often assume that cadmium ions are transported to the roots and absorbed at rates dependent on their concentration at the root surface, a concept that aligns with the principles of the BLM. Predictive models for cadmium content in the grains of crops like maize and rice have been established based on the bioconcentration factor and the concentration of bioavailable cadmium in the soil.

The following table presents data from a study on Folsomia candida, illustrating the relationship between predicted and measured cadmium uptake using a BLM approach.

ParameterValue
Correlation Coefficient (R²) between Predicted and Measured Cadmium Uptake0.68
Data from a study on the springtail Folsomia candida, where cadmium uptake was predicted by a BLM that accounted for both Ca²⁺ and Mg²⁺ activities.

Influence of Major Cations on this compound Binding to Biotic Ligands

A critical aspect of the BLM is accounting for the competitive interactions between the this compound and other major cations present in the environment. These cations can compete with cadmium for binding sites on the biotic ligand, thereby reducing cadmium's bioavailability and toxicity. The most significant competing cations are typically calcium (Ca²⁺), magnesium (Mg²⁺), sodium (Na⁺), potassium (K⁺), and protons (H⁺).

Numerous studies have investigated the protective effects of these cations against cadmium toxicity. For example, research on the earthworm Eisenia fetida demonstrated that higher activities of Ca²⁺, Mg²⁺, Na⁺, K⁺, and H⁺ in a simulated soil solution increased the 48-hour median lethal concentration (LC50) of cadmium, expressed as Cd²⁺ activities. This indicates that these cations reduce the toxic effects of cadmium.

Similarly, in studies with the springtail Folsomia candida, Ca²⁺ and Mg²⁺ were found to have the most significant protective effects against cadmium toxicity. In another study on the same organism, only Ca²⁺ significantly affected the uptake of cadmium, with Mg²⁺ also showing a notable effect compared to other cations. The binding affinities of these cations to the biotic ligand are quantified by conditional binding constants (log K). A higher log K value indicates a stronger binding affinity.

The following table summarizes the conditional binding constants for cadmium and major competing cations to the biotic ligands of different organisms, as determined in various research studies.

OrganismCationConditional Binding Constant (log K)
Folsomia candida (Springtail)Cd²⁺1.06 L/mol
Ca²⁺2.14 L/mol
Mg²⁺1.23 L/mol
Eisenia fetida (Earthworm)Cd²⁺4.0
Ca²⁺3.35
Mg²⁺2.82
Na⁺1.57
K⁺2.31
H⁺5.41
Caco-2 (Human cells)Cd²⁺5.76
Zn²⁺4.39
Mn²⁺5.31
This table presents the conditional binding constants (log K) for cadmium and various competing cations to the biotic ligands of different organisms. These values are derived from Biotic Ligand Modeling studies.

Q & A

Q. What safety protocols are critical when handling cadmium cations in laboratory experiments?

Cadmium compounds require stringent safety measures due to their toxicity. Essential protocols include:

  • Wearing personal protective equipment (PPE): safety glasses, gloves, and protective clothing to avoid direct contact with skin or eyes .
  • Immediate flushing of affected areas with water if exposure occurs .
  • Storing cadmium solutions in acid-resistant containers and avoiding contamination of workspaces .
  • Proper disposal of waste via certified hazardous material channels .

Q. What analytical methods are recommended for detecting low concentrations of cadmium in environmental samples?

Standardized methods include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for high sensitivity and accuracy in trace-level detection .
  • Anodic Stripping Voltammetry for cost-effective analysis of aqueous samples .
  • Ensuring sample integrity by standardizing collection/storage protocols (e.g., acid-washed containers, cold storage) to prevent contamination or degradation .

Q. How should researchers design in vivo experiments to study cadmium-induced neurotoxicity?

Key considerations include:

  • Dose-response studies : Administering cadmium chloride at varying concentrations (e.g., 1–5 mg/kg body weight) to establish toxicity thresholds .
  • Control groups : Using sham-treated cohorts to isolate cadmium-specific effects .
  • Behavioral assays : Employing tests like the Morris water maze to assess cognitive impairments .
  • Tissue sampling protocols for post-mortem analysis of cadmium accumulation in organs .

Advanced Research Questions

Q. How can homology modeling and mutagenesis elucidate cadmium transport mechanisms in plant ATPases?

  • Homology modeling : Use bacterial ZntA crystal structures to predict transmembrane metal pathways in plant HMA4 transporters .
  • Targeted mutagenesis : Modify amino acids in predicted permeation pathways (e.g., electronegative residues) and assess functional impacts via complementation assays in Arabidopsis mutants .
  • Phenotypic analysis : Compare zinc and cadmium translocation efficiency in wild-type vs. mutant lines to identify residues critical for cadmium specificity .

Q. What strategies resolve contradictions in cadmium accumulation data across plant studies?

  • Meta-analysis : Systematically compare experimental variables (e.g., soil pH, chelating agents) using databases like PubMed or Web of Science .
  • Controlled replication : Standardize growth conditions (light, temperature, nutrient availability) to isolate cadmium-specific effects .
  • Cross-species validation : Test hypotheses in multiple model organisms (e.g., Arabidopsis, rice) to identify conserved mechanisms .

Q. How can oxidation potential and pH be optimized to separate cadmium from tellurium in photoelectric waste?

  • Leaching optimization : Adjust sulfuric acid concentration (e.g., 2.2N H₂SO₄) to dissolve cadmium while precipitating tellurium via redox control .
  • Particle size reduction : Grind CdTe waste to <100 µm to enhance reaction kinetics and minimize tellurium passivation layers .
  • Solubility profiling : Plot cadmium and tellurium solubility vs. pH to identify separation windows (e.g., pH 3–5 for cadmium retention) .

Q. What computational tools enhance the reproducibility of cadmium toxicity studies?

  • Molecular dynamics simulations : Model cadmium interactions with biomolecules (e.g., metallothioneins) to predict binding affinities .
  • Data repositories : Share raw datasets (e.g., RNA-seq profiles of cadmium-exposed tissues) via platforms like Zenodo or Figshare .
  • Scripted workflows : Use Python/R pipelines for consistent statistical analysis of dose-response curves .

Methodological Guidance

Q. How can researchers ensure robust experimental design in cadmium-related studies?

  • Power analysis : Calculate sample sizes using tools like G*Power to achieve statistical significance .
  • Blinding protocols : Mask treatment groups during data collection/analysis to reduce bias .
  • Negative controls : Include cadmium-free cohorts to account for baseline metal exposure .

Q. What criteria should guide literature reviews on cadmium’s environmental impact?

  • Source evaluation : Prioritize peer-reviewed journals indexed in Scopus or Web of Science .
  • Keyword optimization : Use Boolean terms (e.g., "cadmium cation" AND "bioaccumulation") to filter irrelevant results .
  • Critical appraisal : Assess methodological rigor (e.g., detection limits, sample sizes) before citing studies .

Q. How can Nrf-2/HO-1 pathway modulation be experimentally validated in cadmium-exposed models?

  • Knockout models : Use CRISPR/Cas9 to delete Nrf-2 in cell lines and compare oxidative stress markers (e.g., glutathione levels) .
  • Pharmacological inhibition : Apply pathway inhibitors (e.g., brusatol) to confirm cadmium-induced HO-1 upregulation .
  • Multiplex assays : Quantify cytokine profiles (e.g., IL-6, TNF-α) to correlate neuroinflammation with pathway activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.